molecular formula C15H12O2 B1307454 9-methylfluorene-9-carboxylic Acid CAS No. 3300-17-2

9-methylfluorene-9-carboxylic Acid

Cat. No.: B1307454
CAS No.: 3300-17-2
M. Wt: 224.25 g/mol
InChI Key: PUPWRKQSVGUBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-methylfluorene-9-carboxylic Acid is a useful research compound. Its molecular formula is C15H12O2 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-methylfluorene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-15(14(16)17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPWRKQSVGUBQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393919
Record name 9-methylfluorene-9-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3300-17-2
Record name 9-Methyl-9H-fluorene-9-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3300-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-methylfluorene-9-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3300-17-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 9-Methylfluorene-9-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3300-17-2

This technical guide provides a comprehensive overview of 9-methylfluorene-9-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. It covers the available physicochemical data, a proposed synthetic pathway, and contextual biological activities of related fluorene derivatives.

Physicochemical Properties

PropertyValueSource
CAS Number 3300-17-2[1][2]
Molecular Formula C₁₅H₁₂O₂[1][2]
Molecular Weight 224.25 g/mol [1]
Boiling Point 315.2 °C at 760 mmHg[2]
Flash Point 158.6 °C[2]
Density 1.252 g/cm³[2]
Appearance Solid
InChI Key PUPWRKQSVGUBQS-UHFFFAOYSA-N
Canonical SMILES CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)O[2]

Synthesis and Experimental Protocols

A direct, detailed experimental protocol for the synthesis of this compound is not prominently described in the reviewed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and published syntheses of related fluorene compounds.

A logical approach would involve the methylation of the ester of 9-fluorenecarboxylic acid, followed by hydrolysis to yield the target compound. This multi-step synthesis is proposed as follows:

  • Esterification of 9-Fluorenecarboxylic Acid: The starting material, 9-fluorenecarboxylic acid, can be converted to its methyl or ethyl ester to protect the carboxylic acid functionality and prevent unwanted side reactions during the subsequent methylation step.

  • Methylation of the Fluorene-9-carboxylate Ester: The ester can then be deprotonated at the C9 position using a strong base, followed by quenching with a methylating agent (e.g., methyl iodide) to introduce the methyl group at the desired position.

  • Hydrolysis of the Ester: The final step would involve the hydrolysis of the ester group back to a carboxylic acid, yielding this compound.

Proposed Experimental Workflow

The following diagram illustrates the proposed synthetic workflow.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Methylation cluster_2 Step 3: Hydrolysis 9-Fluorenecarboxylic_Acid 9-Fluorenecarboxylic Acid Esterification Esterification (e.g., MeOH, H₂SO₄) 9-Fluorenecarboxylic_Acid->Esterification Fluorene-9-carboxylate_Ester Fluorene-9-carboxylate Ester Esterification->Fluorene-9-carboxylate_Ester Deprotonation Deprotonation (e.g., LDA, NaH) Fluorene-9-carboxylate_Ester->Deprotonation Methylation_Quench Methylation (e.g., CH₃I) Deprotonation->Methylation_Quench 9-Methylfluorene-9-carboxylate_Ester 9-Methylfluorene-9-carboxylate Ester Methylation_Quench->9-Methylfluorene-9-carboxylate_Ester Hydrolysis Hydrolysis (e.g., NaOH, H₃O⁺) 9-Methylfluorene-9-carboxylate_Ester->Hydrolysis 9-Methylfluorene-9-carboxylic_Acid This compound Hydrolysis->9-Methylfluorene-9-carboxylic_Acid

References

An In-depth Technical Guide to the Physical Properties of 9-Methylfluorene-9-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 9-methylfluorene-9-carboxylic acid. The information is curated for professionals in research and development, with a focus on clarity, data presentation, and experimental context.

Core Physical and Chemical Properties

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The addition of a methyl and a carboxylic acid group at the 9-position significantly influences its chemical behavior and physical characteristics.

PropertyValueSource
Molecular Formula C₁₅H₁₂O₂[1]
Molecular Weight 224.25 g/mol [1]
Appearance Solid
Boiling Point 315.2°C at 760 mmHg[1]
Density 1.252 g/cm³[1]
CAS Number 3300-17-2
InChI Key PUPWRKQSVGUBQS-UHFFFAOYSA-N[1]
SMILES String CC1(C(O)=O)c2ccccc2-c3ccccc13

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of this compound, based on established methods for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the alkylation of fluorene-9-carboxylic acid.

Step 1: Synthesis of Fluorene-9-carboxylic acid

A common method for the synthesis of fluorene-9-carboxylic acid is the reaction of fluorene with a dialkyl carbonate and a strong base, followed by acidification and saponification.[2]

  • Reaction Setup: In a three-necked flask equipped with a stirrer and a reflux condenser, fluorene is dissolved in a suitable solvent like diethyl carbonate.[2]

  • Base Addition: An alkali hydride, such as sodium hydride, or a potassium alcoholate is carefully added to the solution.[2]

  • Reaction Conditions: The mixture is heated and stirred for several hours to facilitate the reaction.[2]

  • Neutralization and Saponification: The reaction mixture is then neutralized with an acid, and the resulting ester is saponified, typically by heating under reflux with an acid like hydrochloric acid in acetic acid, to yield the carboxylic acid.[2]

  • Work-up and Purification: The product is isolated by filtration, washed, and can be further purified by recrystallization.[3]

Step 2: Methylation of Fluorene-9-carboxylic acid

The fluorene-9-carboxylic acid can then be methylated at the 9-position.

  • Reaction Setup: Fluorene-9-carboxylic acid is dissolved in a suitable aprotic solvent.

  • Deprotonation: A strong, non-nucleophilic base is added to deprotonate the acidic proton at the 9-position.

  • Alkylation: A methylating agent, such as methyl iodide, is added to the reaction mixture.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified, for example, by column chromatography.

Spectroscopic Analysis and Characterization

To confirm the identity and purity of the synthesized this compound, a suite of spectroscopic techniques is employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.[4]

  • Methodology:

    • Sample Preparation: A small amount of the sample (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆ in an NMR tube.[4]

    • Data Acquisition: The NMR spectrum is acquired on a spectrometer, typically at a frequency of 400 MHz or higher for ¹H NMR.[4] For ¹³C NMR, a proton-decoupled pulse sequence is commonly used.[4]

    • Data Processing: The acquired signal is processed through Fourier transformation, phasing, and baseline correction.[4] Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS).[4]

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: A background spectrum is recorded, followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹.[4]

    • Data Analysis: The presence of characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the aromatic rings would be expected.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.[4]

  • Methodology:

    • Ionization: A suitable ionization technique, such as electron ionization (EI), is used to generate molecular ions and fragment ions.

    • Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.[4]

    • Data Analysis: The resulting mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.[4]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the confirmed final product.

Synthesis_and_Characterization_Workflow Start Starting Materials (Fluorene, Methylating Agent) Synthesis Chemical Synthesis (Alkylation) Start->Synthesis CrudeProduct Crude Product Synthesis->CrudeProduct Purification Purification (e.g., Recrystallization, Chromatography) CrudeProduct->Purification PureProduct Pure 9-Methylfluorene- 9-carboxylic Acid Purification->PureProduct Characterization Spectroscopic Characterization PureProduct->Characterization NMR NMR Spectroscopy Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS FinalConfirmation Structure and Purity Confirmed NMR->FinalConfirmation IR->FinalConfirmation MS->FinalConfirmation

Caption: Logical workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to 9-Methylfluorene-9-carboxylic Acid: Synthesis, Properties, and Potential Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methylfluorene-9-carboxylic acid, a derivative of the fluorene scaffold, is a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and physicochemical properties. Furthermore, it delves into the emerging research on the biological activities of fluorene derivatives, highlighting their potential as anticancer and antimicrobial agents. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Chemical Structure and Properties

This compound is a tricyclic aromatic compound characterized by a fluorene nucleus with a methyl and a carboxylic acid group substituted at the 9-position.

Chemical Structure:

this compound chemical structure

Figure 1. Chemical Structure of this compound.

The presence of the carboxylic acid group imparts acidic properties to the molecule, while the fluorene core provides a rigid, planar structure that can facilitate interactions with biological targets.

Physicochemical Properties:

PropertyValueReference
CAS Number 3300-17-2[1]
Molecular Formula C₁₅H₁₂O₂[1]
Molecular Weight 224.25 g/mol
Appearance Solid
Boiling Point 315.2 °C at 760 mmHg[1]
Melting Point 158.6 °C[1]
Density 1.252 g/cm³[1]
SMILES CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)O
InChI Key PUPWRKQSVGUBQS-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from fluorene. The first step involves the carboxylation of fluorene at the 9-position to yield 9-fluorenecarboxylic acid. This is followed by the methylation of the acidic proton at the 9-position.

Synthesis of 9-Fluorenecarboxylic Acid

A common method for the synthesis of 9-fluorenecarboxylic acid is the reaction of fluorene with a carboxylating agent, such as diethyl carbonate, in the presence of a strong base like sodium hydride.

Experimental Protocol:

  • Reaction Setup: To a reaction vessel containing diethyl carbonate and sodium hydride, a solution of fluorene in diethyl carbonate is added.

  • Reaction Conditions: The mixture is heated at approximately 65°C with stirring. The evolution of hydrogen gas indicates the initiation of the reaction.

  • Work-up: After the reaction is complete, the mixture is cooled and then carefully poured into a solution of concentrated hydrochloric acid and water.

  • Isolation and Purification: The organic phase is separated and evaporated to dryness. The residue is then refluxed with acetic acid and hydrochloric acid, leading to the precipitation of 9-fluorenecarboxylic acid crystals upon cooling. The product is collected by vacuum filtration, washed with toluene and water, and then dried.

Synthesis of this compound (Alkylation)

The second step involves the alkylation of 9-fluorenecarboxylic acid with a methylating agent, such as methyl iodide, in the presence of a base.

Experimental Protocol:

  • Deprotonation: 9-Fluorenecarboxylic acid is dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) and treated with a base, such as potassium hydroxide, to form the corresponding carboxylate salt.

  • Methylation: Methyl iodide is then added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield this compound. Further purification can be achieved by recrystallization or chromatography.[2]

Logical Workflow for the Synthesis of this compound:

G Fluorene Fluorene Step1 Carboxylation (Step 1) Fluorene->Step1 DiethylCarbonate Diethyl Carbonate DiethylCarbonate->Step1 SodiumHydride Sodium Hydride SodiumHydride->Step1 FluoreneCarboxylicAcid 9-Fluorenecarboxylic Acid Step1->FluoreneCarboxylicAcid Step2 Methylation (Step 2) FluoreneCarboxylicAcid->Step2 MethylIodide Methyl Iodide MethylIodide->Step2 PotassiumHydroxide Potassium Hydroxide PotassiumHydroxide->Step2 FinalProduct This compound Step2->FinalProduct G FluoreneDerivative Fluorene Derivative CellCycleArrest Cell Cycle Arrest (e.g., G2/M phase) FluoreneDerivative->CellCycleArrest TopoisomeraseII Topoisomerase II Inhibition FluoreneDerivative->TopoisomeraseII Apoptosis Apoptosis CellCycleArrest->Apoptosis DNA_Damage DNA Damage TopoisomeraseII->DNA_Damage DNA_Damage->Apoptosis

References

An In-depth Technical Guide to the Synthesis of 9-methylfluorene-9-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical guide for the synthesis of 9-methylfluorene-9-carboxylic acid, a valuable building block in the development of novel therapeutic agents and functional materials. This document outlines a robust and efficient multi-step synthetic pathway, commencing from commercially available fluorene. It includes detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate replication and adaptation in a laboratory setting.

Introduction

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of a methyl and a carboxylic acid group at the C9 position imparts unique structural and chemical properties, making it a key intermediate in medicinal chemistry and materials science. Its rigid, planar fluorenyl core, combined with the functional handles, allows for the construction of complex molecular architectures with potential applications in areas such as antiviral and anti-inflammatory drug discovery. This guide details a reliable synthetic route that proceeds via the formation of fluorene-9-carboxylic acid, followed by esterification, methylation, and subsequent hydrolysis.

Overall Synthesis Pathway

The synthesis of this compound is accomplished through a three-stage process. The first stage involves the carboxylation of fluorene to produce fluorene-9-carboxylic acid. The second stage protects the carboxylic acid as a methyl ester. The final stage involves the key methylation at the C9 position, followed by hydrolysis to yield the target compound.

Synthesis_Pathway Fluorene Fluorene F9CA Fluorene-9-carboxylic acid Fluorene->F9CA 1. Diethyl Carbonate, NaH 2. H3O+ MeF9C Methyl fluorene-9-carboxylate F9CA->MeF9C CH3OH, H2SO4 (cat.) Me9MeF9C Methyl 9-methylfluorene-9-carboxylate MeF9C->Me9MeF9C 1. NaH 2. CH3I Target This compound Me9MeF9C->Target 1. KOH 2. H3O+

Figure 1: Overall synthetic pathway for this compound.

Stage 1: Synthesis of Fluorene-9-carboxylic acid

The initial step involves the carboxylation of fluorene at the C9 position. This is achieved by deprotonation of fluorene with a strong base, followed by reaction with a carboxylating agent. A reliable method utilizes sodium hydride and diethyl carbonate.

Experimental Protocol

Materials:

  • Fluorene

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Toluene

  • Concentrated hydrochloric acid

  • Acetic acid

  • Water

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, a mixture of diethyl carbonate and sodium hydride is prepared.

  • A solution of fluorene in diethyl carbonate is added dropwise to the stirred suspension at a controlled temperature.

  • After the addition is complete, the reaction mixture is stirred for several hours to ensure complete deprotonation and carboxylation.

  • The reaction is then carefully quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the solvent is removed under reduced pressure.

  • The resulting residue, containing the ethyl ester of fluorene-9-carboxylic acid, is then subjected to hydrolysis by refluxing with a mixture of acetic acid and hydrochloric acid.

  • Upon cooling, fluorene-9-carboxylic acid precipitates and is collected by filtration, washed with water, and dried.

Quantitative Data
ParameterValueReference
Starting MaterialFluorene[1]
Yield72.7% - 82.7%[1]
Melting Point226-230 °C[1]
AppearanceLight beige crystals[1]

Stage 2: Esterification of Fluorene-9-carboxylic acid

To prevent the acidic proton of the carboxylic acid from interfering with the subsequent C9 methylation, it is protected as a methyl ester. This is a standard Fischer esterification reaction.

Experimental Protocol

Materials:

  • Fluorene-9-carboxylic acid

  • Methanol

  • Concentrated sulfuric acid

Procedure:

  • Fluorene-9-carboxylic acid is suspended in an excess of methanol.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the suspension.

  • The mixture is heated to reflux and maintained for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and a saturated sodium bicarbonate solution to remove any unreacted acid and the catalyst.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude methyl fluorene-9-carboxylate, which can be purified by recrystallization.

Quantitative Data
ParameterValue
Starting MaterialFluorene-9-carboxylic acid
ReagentsMethanol, Sulfuric Acid
YieldTypically >90%
Purity>98% after recrystallization

Stage 3: Methylation and Hydrolysis

This final stage involves the crucial methylation at the C9 position of the fluorene ring, followed by the deprotection of the carboxylic acid.

Experimental Protocol

Materials:

  • Methyl fluorene-9-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Dry tetrahydrofuran (THF)

  • Potassium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid

Procedure:

Part A: Methylation

  • Methyl fluorene-9-carboxylate is dissolved in dry THF under a nitrogen atmosphere.

  • Sodium hydride is added portion-wise to the solution at 0 °C to deprotonate the C9 position, forming the corresponding anion.

  • Methyl iodide is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give crude methyl 9-methylfluorene-9-carboxylate.

Part B: Hydrolysis

  • The crude methyl 9-methylfluorene-9-carboxylate is dissolved in a mixture of ethanol and water.

  • Potassium hydroxide is added, and the mixture is heated to reflux to saponify the ester.

  • After completion, the ethanol is removed under reduced pressure.

  • The aqueous residue is washed with a non-polar solvent to remove any non-polar impurities.

  • The aqueous layer is then acidified with hydrochloric acid to precipitate the this compound.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data
ParameterValue
Starting MaterialMethyl fluorene-9-carboxylate
ReagentsNaH, CH3I, KOH
Overall Yield (from ester)High
Purity>98% after recrystallization

Experimental Workflows

The logical flow of the experimental procedures can be visualized as follows:

Experimental_Workflow cluster_stage1 Stage 1: Carboxylation cluster_stage2 Stage 2: Esterification cluster_stage3 Stage 3: Methylation & Hydrolysis S1_Start Start with Fluorene S1_React React with Diethyl Carbonate & NaH S1_Start->S1_React S1_Quench Acidic Work-up S1_React->S1_Quench S1_Hydrolyze Hydrolyze Ester S1_Quench->S1_Hydrolyze S1_Isolate Isolate Fluorene-9-carboxylic acid S1_Hydrolyze->S1_Isolate S2_Start Start with Fluorene-9-carboxylic acid S2_React Reflux in Methanol with H2SO4 S2_Start->S2_React S2_Workup Aqueous Work-up S2_React->S2_Workup S2_Isolate Isolate Methyl fluorene-9-carboxylate S2_Workup->S2_Isolate S3_Start Start with Methyl fluorene-9-carboxylate S3_Deprotonate Deprotonate with NaH S3_Start->S3_Deprotonate S3_Methylate Add Methyl Iodide S3_Deprotonate->S3_Methylate S3_Hydrolyze Saponify with KOH S3_Methylate->S3_Hydrolyze S3_Acidify Acidify to Precipitate S3_Hydrolyze->S3_Acidify S3_Isolate Isolate this compound S3_Acidify->S3_Isolate

Figure 2: Detailed experimental workflow for each stage of the synthesis.

Conclusion

The synthetic pathway detailed in this guide provides a clear and reproducible method for the preparation of this compound. By following the outlined experimental protocols, researchers can reliably obtain this valuable compound in good yield and high purity. The provided data and workflow diagrams serve as a practical resource for laboratory execution and further exploration of the chemistry of fluorene derivatives.

References

An In-depth Technical Guide to 9-Methylfluorene-9-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylfluorene-9-carboxylic acid is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The fluorene scaffold and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, planar structure and unique photophysical properties. While the broader class of fluorene-containing compounds has been explored for various applications, this guide focuses specifically on the known properties and synthesis of this compound. This document provides a compilation of its physicochemical properties, detailed synthetic protocols for its precursor, and a proposed method for its final synthesis.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReference
Molecular Weight 224.25 g/mol [1][2]
Molecular Formula C₁₅H₁₂O₂[1][2]
CAS Number 3300-17-2[1][2]
Appearance Solid
Boiling Point 315.2°C at 760 mmHg[2]
Melting Point 158.6°C[2]
Density 1.252 g/cm³[2]
InChI Key PUPWRKQSVGUBQS-UHFFFAOYSA-N[1]
SMILES CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)O[1]

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process: first, the synthesis of the precursor, fluorene-9-carboxylic acid, followed by the methylation at the 9-position.

Step 1: Synthesis of Fluorene-9-Carboxylic Acid (Precursor)

A common method for the synthesis of fluorene-9-carboxylic acid involves the reaction of fluorene with a carboxylating agent. A detailed experimental protocol based on a patented process is provided below.[3]

Experimental Protocol: Synthesis of Fluorene-9-Carboxylic Acid [3]

  • Materials:

    • Fluorene

    • Diethyl carbonate

    • Sodium hydride

    • Concentrated hydrochloric acid

    • Acetic acid

    • Toluene

    • Water

    • Nitrogen gas

  • Procedure:

    • To a reaction vessel containing 974 g (8.2 moles) of diethyl carbonate and 120 g (4 moles) of sodium hydride, add 10% of a solution of 332 g (1.9 moles) of fluorene in 974 g (8.2 moles) of diethyl carbonate.

    • Heat the mixture to 65°C with stirring.

    • Once hydrogen evolution begins, introduce a nitrogen atmosphere over the surface of the reaction mixture.

    • Add the remaining 90% of the fluorene solution to the mixture at 65°C over a period of 90 minutes.

    • Stir the mixture at 60°C for 4 hours and then cool to 20°C.

    • Slowly pour the reaction mixture into a mixture of 400 g (4 moles) of concentrated hydrochloric acid and 500 g of water, ensuring the temperature does not exceed 40°C by cooling with water.

    • Filter the mixture and decant the filtrate.

    • Evaporate the organic phase to dryness under reduced pressure. The distillate will be approximately 1700 ml of diethyl carbonate.

    • Reflux a mixture of the distillation residue, 1,049 g of acetic acid, and 420 g of 10% hydrochloric acid for 4 hours. Crystals of fluorene-9-carboxylic acid will begin to precipitate after about 30 minutes.

    • After 4 hours, cool the mixture to 20°C and collect the product by vacuum filtration.

    • Wash the recovered product with 600 ml of toluene and then with 500 ml of water until the wash water is free of chloride ions.

    • Dry the product at 80°C to obtain fluorene-9-carboxylic acid.

G Synthesis Workflow for Fluorene-9-Carboxylic Acid A Fluorene + Diethyl Carbonate + NaH B Reaction at 65°C under N₂ A->B Initial Reaction C Acidification with HCl B->C Quenching D Workup & Saponification (Acetic Acid, HCl) C->D Hydrolysis E Fluorene-9-Carboxylic Acid D->E Isolation

Synthesis of the precursor, fluorene-9-carboxylic acid.
Step 2: Methylation of Fluorene-9-Carboxylic Acid

Proposed Experimental Protocol: Synthesis of this compound

  • Materials:

    • Fluorene-9-carboxylic acid

    • A suitable solvent (e.g., Tetrahydrofuran)

    • A strong base (e.g., Sodium hydride or Lithium diisopropylamide)

    • A methylating agent (e.g., Methyl iodide)

    • Quenching solution (e.g., saturated aqueous ammonium chloride)

    • Extraction solvent (e.g., Ethyl acetate)

    • Drying agent (e.g., Anhydrous sodium sulfate)

  • Procedure:

    • Dissolve fluorene-9-carboxylic acid in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add the strong base to deprotonate the carboxylic acid and the C9 position.

    • Stir the reaction mixture at low temperature for a specified time to ensure complete deprotonation.

    • Add the methylating agent dropwise to the reaction mixture.

    • Allow the reaction to proceed, monitoring by a suitable technique such as Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of the quenching solution.

    • Perform a liquid-liquid extraction with the chosen extraction solvent.

    • Wash the organic layer with brine, dry over the drying agent, filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.

G Proposed Methylation Workflow A Fluorene-9-Carboxylic Acid in Anhydrous Solvent B Deprotonation with Strong Base A->B C Addition of Methylating Agent (e.g., CH₃I) B->C D Quenching and Aqueous Workup C->D E Purification D->E F This compound E->F

Proposed synthesis of this compound.

Applications in Research and Drug Development

The fluorene nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. For instance, certain 9-fluorenone derivatives have been investigated for their potential as antimicrobial and antibiofilm agents.[4] Tilorone, a fluorenone-based compound, is known for its broad-spectrum antiviral activity.[4]

However, there is a lack of specific data in the public domain regarding the biological activity and therapeutic applications of this compound itself. Its structural similarity to other biologically active fluorene derivatives suggests potential for further investigation. Researchers may consider this compound as a building block for the synthesis of more complex molecules or for screening in various biological assays. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide or ester formation, to explore structure-activity relationships.

Conclusion

This technical guide provides a summary of the currently available information on this compound. While its fundamental physicochemical properties are well-documented, detailed experimental protocols for its synthesis and specific data on its biological activity are limited. The provided synthetic protocols for its precursor, fluorene-9-carboxylic acid, and a proposed method for its methylation offer a starting point for researchers interested in this compound. The established biological relevance of the broader fluorene class of molecules suggests that this compound and its derivatives may be valuable targets for future research in drug discovery and materials science.

References

A Technical Guide to Determining the Solubility of 9-Methylfluorene-9-Carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 9-methylfluorene-9-carboxylic acid, a key consideration for its handling, formulation, and application in research and drug development. Due to the limited availability of public quantitative solubility data for this compound, this document provides a comprehensive framework for its empirical determination. It outlines detailed experimental protocols for two robust methods—Gravimetric Analysis and UV/Vis Spectrophotometry—enabling researchers to generate reliable solubility data in various organic solvents. This guide also includes the known physicochemical properties of the compound and presents a logical workflow to guide the experimental process.

Introduction

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. Its structural features, including a carboxylic acid group, suggest a range of potential applications in medicinal chemistry and materials science. A fundamental understanding of its solubility in different organic solvents is paramount for its synthesis, purification, formulation, and in vitro/in vivo screening. The polarity, hydrogen bonding capability, and molecular structure of the solvent will all play a critical role in its dissolution.

This guide provides the necessary theoretical background and practical methodologies for researchers to systematically determine the solubility of this compound in a selection of relevant organic solvents.

Physicochemical Properties of this compound

A summary of the available physicochemical properties is presented in Table 1. This information is crucial for planning experimental work, including the selection of appropriate analytical techniques and safety precautions.

PropertyValueSource
CAS Number 3300-17-2Sigma-Aldrich, Alfa Chemistry[1]
Molecular Formula C₁₅H₁₂O₂Sigma-Aldrich, Alfa Chemistry[1]
Molecular Weight 224.25 g/mol Sigma-Aldrich, Alfa Chemistry[1]
Appearance SolidSigma-Aldrich
Boiling Point 315.2 °C at 760 mmHgAlfa Chemistry[1]
Density 1.252 g/cm³Alfa Chemistry[1]
LogP 3.517Chemsrc[2]

Experimental Determination of Solubility

The absence of published quantitative solubility data necessitates a reliable experimental approach. Below are two standard methods for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method

This method is a direct and absolute technique for solubility determination, relying on the mass of the solute dissolved in a known mass or volume of solvent.[3][4][5][6]

3.1.1. Detailed Experimental Protocol

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

    • Equilibrate the mixture by agitating it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer in a temperature-controlled environment is recommended.

  • Separation of Undissolved Solute:

    • Allow the mixture to stand undisturbed at the constant temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled volumetric pipette to avoid temperature-induced precipitation.

    • Filter the withdrawn solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed, clean, and dry container (e.g., a watch glass or a small beaker).

    • Record the exact weight of the container with the solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

    • Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

    • Weigh the container with the dried solute. Repeat the drying and weighing process until a constant mass is achieved.[3][4]

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final constant weight.

    • Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

3.1.2. Data Presentation Template

The following table can be used to record the data from the gravimetric analysis.

SolventTemperature (°C)Volume of Saturated Solution (mL)Mass of Solute (mg)Solubility (mg/mL)Solubility (mol/L)
UV/Vis Spectrophotometry Method

This indirect method is suitable if this compound has a distinct chromophore that absorbs in the UV/Vis range. It is a sensitive technique that requires smaller amounts of material.[7][8][9]

3.2.1. Detailed Experimental Protocol

  • Determination of Maximum Absorbance (λ_max):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution using a UV/Vis spectrophotometer to identify the wavelength of maximum absorbance (λ_max).[7]

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of this compound in the selected solvent.

    • Measure the absorbance of each standard solution at the determined λ_max.

    • Plot a graph of absorbance versus concentration. According to the Beer-Lambert Law, this should yield a linear relationship.[9] Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 3.1.1, step 1).

    • Separate the undissolved solute as described in Section 3.1.1, step 2.

    • Carefully dilute a known volume of the clear, saturated supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λ_max.

  • Calculation of Solubility:

    • Use the measured absorbance and the equation of the calibration curve to calculate the concentration of the diluted solution.

    • Account for the dilution factor to determine the concentration of the original saturated solution. This concentration is the solubility of the compound in that solvent at the specified temperature.

3.2.2. Data Presentation Template

The following tables can be used to record the data from the UV/Vis spectrophotometry analysis.

Calibration Curve Data

Standard Concentration (mg/mL)Absorbance at λ_max

Solubility Determination Data

SolventTemperature (°C)Absorbance of Diluted SampleDilution FactorCalculated Concentration (mg/mL)Solubility (mg/mL)

Mandatory Visualizations

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow start Start: Select Organic Solvents prepare_saturated Prepare Saturated Solution (Excess Solute + Solvent) start->prepare_saturated equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) prepare_saturated->equilibrate separate_solid Separate Undissolved Solid (Centrifugation/Filtration) equilibrate->separate_solid method_choice Choose Analytical Method separate_solid->method_choice gravimetric Gravimetric Method method_choice->gravimetric Direct Measurement uv_vis UV/Vis Spectroscopy method_choice->uv_vis Indirect Measurement grav_step1 Take Aliquot of Supernatant gravimetric->grav_step1 uv_step1 Prepare Calibration Curve uv_vis->uv_step1 grav_step2 Evaporate Solvent grav_step1->grav_step2 grav_step3 Weigh Dried Solute grav_step2->grav_step3 grav_calc Calculate Solubility (Mass/Volume) grav_step3->grav_calc end_node End: Solubility Data grav_calc->end_node uv_step2 Dilute Aliquot of Supernatant uv_step1->uv_step2 uv_step3 Measure Absorbance uv_step2->uv_step3 uv_calc Calculate Concentration (Using Calibration Curve) uv_step3->uv_calc uv_calc->end_node

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative data on the solubility of this compound in organic solvents is not readily found in the literature, this guide provides researchers with the necessary tools to generate this crucial information. The detailed protocols for both gravimetric and UV/Vis spectrophotometric methods offer robust and reliable approaches for empirical solubility determination. The provided workflow and data templates will aid in the systematic execution and documentation of these experiments, ultimately supporting the advancement of research and development involving this compound.

References

An In-depth Technical Guide to the Safety and Handling of 9-Methylfluorene-9-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 9-methylfluorene-9-carboxylic acid, a compound of interest in various research and development applications. The following sections detail its physical and chemical properties, associated hazards, and the necessary precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and storage.

PropertyValueReference
Molecular Formula C₁₅H₁₂O₂[1]
Molecular Weight 224.25 g/mol [1]
CAS Number 3300-17-2
Appearance Solid
Boiling Point 415.5 ± 24.0 °C at 760 mmHg[1]
Density 1.239 ± 0.06 g/cm³[1]
LogP 3.517[1]
InChI Key PUPWRKQSVGUBQS-UHFFFAOYSA-N
SMILES String CC1(C(O)=O)c2ccccc2-c3ccccc13

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its GHS classification.

Hazard ClassHazard CategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Hazardous to the aquatic environment, long-term hazardCategory 3NoneNoneH412: Harmful to aquatic life with long lasting effects

GHS Classification based on available data.

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P273: Avoid release to the environment.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological studies that form the basis of the GHS classification are not publicly available in the provided safety data sheets. These studies are typically conducted by specialized laboratories following standardized guidelines (e.g., OECD Test Guidelines) to ensure data reliability and comparability. For specific experimental details, it is recommended to consult proprietary toxicological reports or specialized databases.

Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial to minimize exposure and ensure laboratory safety.

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[3]

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.[4][6][7]

  • The storage class for this chemical is 11: Combustible Solids.

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Spill_Response_Workflow cluster_spill Spill of this compound spill Spill Occurs evacuate Evacuate Immediate Area (if necessary) spill->evacuate ppe Don Appropriate PPE (gloves, goggles, respirator) evacuate->ppe contain Contain the Spill (use absorbent material) ppe->contain collect Carefully Collect Spilled Material (avoid creating dust) contain->collect decontaminate Decontaminate the Area (with a suitable solvent) collect->decontaminate dispose Dispose of Waste (in a sealed, labeled container according to regulations) decontaminate->dispose report Report the Incident dispose->report

Figure 1: Logical workflow for handling a spill.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Restrict access to the contaminated area.

  • Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a respirator if dust is generated.[2][8]

  • Containment: For solid spills, carefully cover the material with a damp absorbent material to avoid generating dust.[6][8]

  • Collection: Gently sweep or scoop the contained material into a suitable, labeled waste container.[4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., 60-70% ethanol followed by soap and water), and collect the cleaning materials in the waste container.[6][8]

  • Disposal: Seal the waste container and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Reporting: Report the incident to the appropriate laboratory or institutional safety officer.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

First_Aid_Response cluster_exposure Exposure to this compound exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_to_fresh_air Move to Fresh Air Seek Medical Attention inhalation->move_to_fresh_air remove_clothing_wash Remove Contaminated Clothing Wash Skin with Soap and Water skin_contact->remove_clothing_wash rinse_eyes Rinse Eyes with Water for at least 15 minutes eye_contact->rinse_eyes do_not_induce_vomiting Do NOT Induce Vomiting Rinse Mouth, Drink Water Seek Immediate Medical Attention ingestion->do_not_induce_vomiting

Figure 2: First aid response to exposure.

Detailed First Aid Procedures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[2][3]

  • Eye Contact: If the substance comes into contact with the eyes, flush immediately with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[3]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][9]

Stability and Reactivity

  • Reactivity: This compound may react vigorously with strong oxidizing agents.[6][7]

  • Chemical Stability: Stable under recommended storage conditions.[4][7]

  • Conditions to Avoid: Avoid generation of dust and exposure to incompatible materials.[4]

  • Incompatible Materials: Strong oxidizing agents.[4][6][7]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide and carbon dioxide.[4]

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The available data indicates that it is harmful if swallowed.[3]

Ecological Information

This compound is considered harmful to aquatic life with long-lasting effects. Avoid release to the environment.

This technical guide is intended to provide essential safety and handling information for this compound. It is imperative that all users of this chemical are thoroughly trained in its proper handling and are aware of the potential hazards. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.

References

Commercial Suppliers and Technical Guide for 9-Methylfluorene-9-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 9-methylfluorene-9-carboxylic acid stands as a specialized chemical intermediate. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and potential applications, with a focus on its likely role as a building block in the development of targeted protein degraders.

Commercial Availability

This compound (CAS No: 3300-17-2) is available from a number of commercial chemical suppliers. While purity and available quantities can vary, the following table summarizes key suppliers and their offerings. Researchers are advised to contact the suppliers directly for the most current product specifications and availability.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightNotes
Sigma-Aldrich This compound AldrichCPR3300-17-2C₁₅H₁₂O₂224.25 g/mol This product is currently listed as discontinued, but historical data may be available.[1]
Alfa Chemistry This compound3300-17-2C₁₅H₁₂O₂224.25 g/mol Listed as a product in their catalog.[2]
Pharmaffiliates 9-Methyl-9h-fluorene-9-carboxylic acid3300-17-2C₁₅H₁₂O₂224.26 g/mol Offers the compound with high purity.[3]
SyTracks methyl 9-methyl-9H-fluorene-9-carboxylate3300-16-1C₁₆H₁₄O₂238.29 g/mol Offers the methyl ester derivative, which can be a precursor.[4]
Various Suppliers via PubChem 9-Methyl-9H-fluorene-9-carboxylic acid3300-17-2C₁₅H₁₂O₂224.25 g/mol PubChem lists multiple depositors and suppliers for this compound.[5]

Synthesis Protocols

Synthesis of 9H-Fluorene-9-carboxylic Acid

This protocol is adapted from established chemical synthesis literature.

Materials:

  • Fluorene

  • Diethyl carbonate

  • Potassium ethylate

  • Hydrochloric acid

  • Toluene

  • Acetic acid

  • Water

Procedure:

  • A solution of fluorene and diethyl carbonate is added to a mixture of diethyl carbonate and potassium ethylate in a reaction vessel, with cooling to maintain a temperature no higher than 40°C.

  • The mixture is then stirred at 65°-70°C for 5 hours and subsequently cooled to 20°C.

  • The reaction mixture is slowly poured into a solution of hydrochloric acid and water, again with cooling to keep the temperature at a maximum of 40°C.

  • The organic phase is separated and evaporated to dryness under reduced pressure.

  • A mixture of the distillation residue, acetic acid, and 10% hydrochloric acid is refluxed for 4 hours. Crystals of fluorene-9-carboxylic acid will begin to precipitate.

  • After 4 hours, the mixture is cooled to 20°C and the product is recovered by vacuum filtration.

  • The recovered product is washed with toluene and then with water until the wash water is free of chloride ions.

  • The final product is dried to yield fluorene-9-carboxylic acid.[6]

To obtain this compound, a subsequent methylation step at the 9-position would be necessary. This could potentially be achieved by treating the 9H-fluorene-9-carboxylic acid with a suitable methylating agent, such as methyl iodide, in the presence of a strong base.

Potential Applications in Drug Discovery: Targeted Protein Degradation

The classification of this compound as a "Protein Degrader Building Block" by a commercial supplier strongly suggests its utility in the field of targeted protein degradation (TPD).[7] TPD is a novel therapeutic strategy that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[8]

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The fluorene scaffold, including derivatives like this compound, can serve as a core structure for the development of ligands that bind to specific target proteins.

The PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the general mechanism of action for a PROTAC molecule.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds to POI & E3 POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Proximity-induced Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition & Targeting Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Evaluating Protein Degraders

For researchers utilizing this compound to synthesize novel protein degraders, a systematic experimental workflow is essential to validate their efficacy. The following diagram outlines a typical workflow for these studies.

Experimental_Workflow Start Synthesize PROTAC (using this compound derivative) Cell_Treatment Treat Cells with PROTAC Start->Cell_Treatment Protein_Quantification Quantify Target Protein Levels (e.g., Western Blot, ELISA) Cell_Treatment->Protein_Quantification Mechanism_Validation Validate Mechanism of Action Protein_Quantification->Mechanism_Validation Ternary_Complex_Assay Ternary Complex Formation Assay Mechanism_Validation->Ternary_Complex_Assay Ubiquitination_Assay Polyubiquitination Assay Mechanism_Validation->Ubiquitination_Assay Proteasome_Inhibition Proteasome Inhibitor Rescue Mechanism_Validation->Proteasome_Inhibition Functional_Assays Downstream Functional Assays Mechanism_Validation->Functional_Assays Cell_Viability Cell Viability/Proliferation Functional_Assays->Cell_Viability Apoptosis_Assay Apoptosis Assay Functional_Assays->Apoptosis_Assay End Lead Optimization Functional_Assays->End

References

An In-depth Technical Guide to the Stability of 9-Methylfluorene-9-carboxylic Acid at Room Temperature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected stability of 9-methylfluorene-9-carboxylic acid at room temperature. In the absence of specific public data on this compound, this document outlines the general stability of structurally related carboxylic acids, potential degradation pathways, and the standard experimental protocols for determining the shelf life of solid organic compounds.

Introduction

Predicted Stability at Room Temperature

Based on its chemical structure, this compound is expected to be a relatively stable solid compound at room temperature when protected from light and reactive atmospheres. The key structural features influencing its stability are:

  • Tertiary Carboxylic Acid: The carboxylic acid group is attached to a quaternary carbon atom. This steric hindrance can slow down intermolecular reactions.

  • Aromatic Fluorene Core: The fluorene ring system is aromatic and generally stable. However, the 9-position can be susceptible to oxidation to form fluorenone derivatives, especially under stress conditions.

  • Lack of Highly Reactive Functional Groups: The molecule does not contain functional groups that are notoriously unstable at room temperature, such as peroxides or azides.

Decarboxylation is a common degradation pathway for carboxylic acids; however, for simple carboxylic acids, this reaction typically requires elevated temperatures.[1] Spontaneous decarboxylation at room temperature is more common for molecules with specific activating groups, such as β-keto acids, which is not the case for this compound.[2]

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[3][4] These studies involve exposing the compound to stress conditions more severe than accelerated stability testing.[4] The likely degradation pathways for this compound under such stress conditions are illustrated below.

This compound This compound Oxidation Oxidation This compound->Oxidation O2, light, metal ions Decarboxylation (under heat) Decarboxylation (under heat) This compound->Decarboxylation (under heat) Δ Photodegradation Photodegradation This compound->Photodegradation UV/Vis light Hydrolysis (ester derivatives) Hydrolysis (ester derivatives) This compound->Hydrolysis (ester derivatives) H2O, acid/base (if esterified) 9-Methyl-9-fluorenone derivatives 9-Methyl-9-fluorenone derivatives Oxidation->9-Methyl-9-fluorenone derivatives 9-Methylfluorene + CO2 9-Methylfluorene + CO2 Decarboxylation (under heat)->9-Methylfluorene + CO2 Radical species, polymeric materials Radical species, polymeric materials Photodegradation->Radical species, polymeric materials This compound + Alcohol This compound + Alcohol Hydrolysis (ester derivatives)->this compound + Alcohol

Caption: Potential Degradation Pathways for this compound.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound at room temperature, a comprehensive stability testing program should be implemented according to regulatory guidelines, such as those from the FDA.[5][6][7]

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into a drug's stability.[3][8] These studies help in the development of stability-indicating analytical methods.[4][9]

The following table summarizes typical stress conditions for forced degradation studies.

Stress ConditionTypical ProtocolPotential Degradation
Acid Hydrolysis 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60°C) for a defined period.[3]Unlikely to cause significant degradation of the parent carboxylic acid, but important for formulated products.
Base Hydrolysis 0.1 M NaOH at room temperature and/or elevated temperature.[3]Potential for salt formation. Degradation is generally unlikely for the core structure under mild conditions.
Oxidation 3-30% H₂O₂ at room temperature.Oxidation of the fluorene moiety to fluorenone derivatives.
Thermal Degradation Solid-state heating at temperatures above accelerated testing conditions (e.g., 80°C).Decarboxylation, although likely requiring higher temperatures.
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).Photochemical reactions, potentially leading to radical formation and polymerization.

Long-term stability studies are conducted under recommended storage conditions to establish the retest period or shelf life.[5][10]

ParameterCondition
Storage Condition 25°C ± 2°C / 60% RH ± 5% RH
Testing Frequency Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.[5]
Analytical Methods A validated stability-indicating HPLC method is the most common technique for analyzing organic acids.[11][12][13]

The workflow for a typical stability study is outlined in the diagram below.

cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Long-Term & Accelerated Stability cluster_3 Phase 4: Shelf-Life Determination Develop Stability-Indicating Method (e.g., HPLC) Develop Stability-Indicating Method (e.g., HPLC) Validate Method (ICH Q2) Validate Method (ICH Q2) Develop Stability-Indicating Method (e.g., HPLC)->Validate Method (ICH Q2) Perform Forced Degradation Studies Perform Forced Degradation Studies Develop Stability-Indicating Method (e.g., HPLC)->Perform Forced Degradation Studies Identify Degradation Products Identify Degradation Products Perform Forced Degradation Studies->Identify Degradation Products Elucidate Degradation Pathways Elucidate Degradation Pathways Identify Degradation Products->Elucidate Degradation Pathways Place Batches on Stability Place Batches on Stability Elucidate Degradation Pathways->Place Batches on Stability Test at Time Points Test at Time Points Place Batches on Stability->Test at Time Points Analyze Data Analyze Data Test at Time Points->Analyze Data Statistical Analysis of Data Statistical Analysis of Data Analyze Data->Statistical Analysis of Data Propose Retest Period/Shelf Life Propose Retest Period/Shelf Life Statistical Analysis of Data->Propose Retest Period/Shelf Life

Caption: Workflow for a Pharmaceutical Stability Study.

Analytical Methods for Stability Testing

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of organic acids due to its specificity, sensitivity, and ability to separate the parent compound from its degradation products.[11][12][13]

Typical HPLC Method Parameters:

ParameterDescription
Column Reversed-phase C18 column.
Mobile Phase A mixture of an acidic aqueous buffer (e.g., phosphate buffer at low pH to suppress ionization) and an organic modifier (e.g., acetonitrile or methanol).[12]
Detection UV detection, typically in the range of 200-210 nm for the carboxyl group, or at the λmax of the fluorene chromophore.[11]
Mode Isocratic or gradient elution depending on the complexity of the sample matrix.

Method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.

Conclusion

While specific experimental data on the room temperature stability of this compound is not publicly available, a scientific assessment based on its chemical structure suggests that it is likely to be a stable compound under standard storage conditions. The primary potential degradation pathways under stress conditions include oxidation of the fluorene ring and, at elevated temperatures, decarboxylation. To definitively establish its stability profile and shelf life, a comprehensive stability testing program, including forced degradation and long-term studies with a validated stability-indicating analytical method, is required. The methodologies and considerations outlined in this guide provide a robust framework for such an investigation.

References

Methodological & Application

Application Notes and Protocols for the Use of 9-Fluorenylmethyloxycarbonyl (Fmoc) Chemistry in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and high-fidelity assembly of peptide chains.[1] Its widespread adoption stems from its unique lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] This document provides a comprehensive overview of Fmoc chemistry, its deprotection mechanism, quantitative data on deprotection conditions, detailed experimental protocols, and a discussion of common side reactions. While the user query specified "9-methylfluorene-9-carboxylic acid," the context of peptide synthesis strongly indicates the intended subject was the widely used Fmoc protecting group, which is derived from 9-fluorenylmethyl chloroformate.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis:

Fmoc-SPPS is the predominant methodology for the chemical synthesis of peptides in both academic and industrial settings.[2] The synthesis follows a cyclical process where each cycle adds one amino acid to the growing peptide chain, which is anchored to an insoluble polymeric resin.[2][3] This approach simplifies the purification of intermediates and allows for the use of excess reagents to drive reactions to completion.[4]

The key principles of this orthogonal strategy are:

  • Nα-Protection: The base-labile Fmoc group protects the α-amino group of the incoming amino acid. It is removed at the beginning of each cycle with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[2]

  • Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups, such as tert-butyl (tBu) or trityl (Trt). These groups are stable to the basic conditions used for Fmoc removal and are only cleaved at the end of the synthesis.[2]

  • Cleavage and Deprotection: In the final step, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.[2]

Data Presentation

Table 1: Comparison of Fmoc Deprotection Reagents

The choice of deprotection reagent can significantly impact the efficiency of Fmoc removal and the purity of the final peptide.[1] Piperidine is the most common reagent, but alternatives are used to address specific challenges like aggregation or to mitigate certain side reactions.

ReagentConcentration & SolventTypical Deprotection TimeAdvantagesDisadvantages & Considerations
Piperidine 20% (v/v) in DMF2 x 5-10 minStandard, well-established, and efficient for most sequences.[5]Can cause aspartimide formation in sensitive sequences.[5] It is a controlled substance in some regions.[6]
4-Methylpiperidine (4-MePip) 20% (v/v) in DMF2 x 5-10 minSimilar kinetics to piperidine; not a controlled substance.[1][7] Shown to be superior in terms of desired product yields in some cases.[7]May still cause aspartimide formation.
Piperazine (PZ) 10% (w/v) in 9:1 DMF/Ethanol2 x 5-10 minCan minimize base-induced side reactions like aspartimide formation.[5]Lower solubility compared to piperidine.[1] May be less efficient at short deprotection times for some residues.[5]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2% DBU / 2-5% Piperidine in DMF< 1-5 minMuch faster than piperidine, useful for difficult or aggregating sequences.[3][8][9]Strong, non-nucleophilic base; can catalyze aspartimide formation.[3][8] Requires a nucleophile like piperidine to scavenge the dibenzofulvene byproduct.[3][8]
Table 2: Performance Comparison of Common Coupling Reagents

The efficiency of peptide bond formation, the purity of the final product, and the preservation of stereochemical integrity are all profoundly influenced by the choice of coupling reagent.[10]

Coupling ReagentClassTypical Reaction TimeCoupling EfficiencyRacemization RiskKey Considerations
HATU Aminium Salt20-45 min>99.5%Very Low[10]Highly efficient, especially for hindered amino acids.[10] Based on HOAt, which helps to suppress racemization.[11]
HBTU Aminium Salt30-60 min98-99.5%Low to Moderate[10]A widely used and effective reagent. Can be less reactive and have a slightly higher racemization risk than HATU.[12]
HCTU Aminium Salt20-45 min>99.5%Very LowSimilar reactivity to HATU, often more cost-effective.[12]
PyBOP Phosphonium Salt30-60 min98-99%Low[10]Robust and efficient, with a low propensity for racemization.[10]
DIC/Oxyma Carbodiimide/Additive60-120 min95-98%Low[13]Cost-effective and reliable for standard couplings.[10] May require longer reaction times or double coupling for hindered residues.[10]
Table 3: Common Cleavage Cocktails for Fmoc-SPPS

The final cleavage and deprotection step is critical for obtaining a high-purity peptide. The composition of the cleavage cocktail is tailored to the amino acid composition of the peptide to minimize side reactions.[2][14]

Reagent Name / CompositionPrimary ApplicationCleavage TimeExpected Purity/Yield
TFA / TIS / H₂O (95:2.5:2.5) General purpose for peptides without sensitive residues like Trp, Met, or Cys.[2][15]1.5 - 3 hoursHigh
Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) Peptides containing multiple sensitive residues (Arg(Pmc/Mtr), Trp, Met, Cys).[2]2 - 4 hoursHigh
Reagent B: TFA / Phenol / H₂O / TIS (88:5:5:2) "Odorless" cocktail for peptides with trityl-based protecting groups.[16]1 - 2 hoursHigh, but does not prevent Met oxidation.[16]
Reagent H: TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I (81:5:5:2.5:3:2:1.5 w/w) Specifically designed to prevent oxidation of Methionine (Met) residues.[16]3 hoursHigh, prevents Met oxidation.[16]
1-5% TFA in DCM Cleavage of fully protected peptides from hyper-acid sensitive resins (e.g., 2-chlorotrityl).[14]1 - 2 hoursHigh yield of protected peptide.[14]

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis Cycle (Manual)

This protocol outlines a single cycle of amino acid addition in a manual Fmoc-SPPS workflow.

Materials:

  • Fmoc-protected amino acid

  • Peptide synthesis resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagent (e.g., HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvent: Dichloromethane (DCM)

  • Reaction vessel with a frit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF and add the deprotection solution to the resin.

    • Agitate for 3-5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes.

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and an equimolar amount of coupling reagent (e.g., HATU) in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step should be repeated.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and then with DCM (3 times) to prepare for the next cycle or final cleavage.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Reaction:

    • CAUTION: TFA is highly corrosive and must be handled in a fume hood.

    • Add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).

    • Gently agitate the mixture for 1.5-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Add the filtrate dropwise to a large volume of cold diethyl ether (approximately 10 times the volume of the filtrate) with gentle stirring.

    • A white precipitate of the crude peptide should form.

  • Isolation and Drying:

    • Incubate the ether suspension at -20°C for at least 1 hour to maximize precipitation.

    • Centrifuge the suspension to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the peptide pellet under vacuum. The crude peptide is now ready for purification (typically by RP-HPLC).

Visualizations

Fmoc_SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. DMF Wash Deprotection->Wash1 Remove Piperidine Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Prepare for Coupling Wash2 4. DMF Wash Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Repeat for next AA Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Complete Start Start: Resin-Bound Amino Acid (Fmoc-Protected) Start->Deprotection End Purified Peptide Cleavage->End Purification (HPLC)

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Peptide_Signaling_Workflow cluster_synthesis Peptide Preparation cluster_experiment Biological Experiment Synthesis Fmoc-SPPS Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Peptide_Treatment Treat with Synthesized Peptide Characterization->Peptide_Treatment Verified Peptide Cell_Culture Cell Culture/ Tissue Preparation Cell_Culture->Peptide_Treatment Lysis Cell Lysis/ Protein Extraction Peptide_Treatment->Lysis Analysis Downstream Analysis (e.g., Western Blot, Kinase Assay) Lysis->Analysis Data_Interpretation Data Interpretation & Conclusion Analysis->Data_Interpretation Experimental Results

Caption: Using a custom peptide to study a signaling pathway.

References

9-Methylfluorene-9-carboxylic Acid: A Chiral Resolving Agent for Amines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

9-Methylfluorene-9-carboxylic acid is a chiral carboxylic acid that can be utilized as a resolving agent for the separation of enantiomers of racemic amines. The principle of this resolution technique lies in the formation of diastereomeric salts. When a racemic amine is reacted with an enantiomerically pure form of this compound, a pair of diastereomeric salts is formed. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts liberates the resolved amine enantiomers and the resolving agent. The bulky and rigid fluorenyl group of this compound can provide significant steric and π-π stacking interactions, which can lead to better chiral recognition and more efficient separation of the resulting diastereomeric salts.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for selecting appropriate solvents and reaction conditions for the resolution process.

PropertyValueReference
Molecular FormulaC₁₅H₁₂O₂[1][2][3]
Molecular Weight224.25 g/mol [1][2][3]
CAS Number3300-17-2[1][2]
AppearanceSolid[2]
Melting PointData not available
pKaData not available

Applications

While specific industrial applications and quantitative performance data for this compound as a chiral resolving agent are not extensively documented in publicly available literature, its structural features make it a promising candidate for the resolution of a variety of chiral primary and secondary amines. This includes, but is not limited to:

  • Pharmaceutical Intermediates: Resolution of chiral amines that are key building blocks in the synthesis of active pharmaceutical ingredients (APIs).

  • Agrochemicals: Separation of enantiomers of pesticides and herbicides, where often only one enantiomer possesses the desired biological activity.

  • Asymmetric Synthesis: Preparation of enantiomerically pure amines for use as catalysts or ligands in asymmetric reactions.

The following sections provide a detailed, illustrative protocol for the chiral resolution of a generic racemic primary amine using (R)- or (S)-9-methylfluorene-9-carboxylic acid.

Experimental Protocols

Protocol 1: Chiral Resolution of a Racemic Primary Amine via Diastereomeric Salt Formation

This protocol describes a general procedure for the resolution of a racemic primary amine using an enantiomerically pure form of this compound. The specific solvent, temperature, and stoichiometry may require optimization for each specific amine.

Materials:

  • Racemic primary amine

  • (R)- or (S)-9-methylfluorene-9-carboxylic acid (enantiomerically pure)

  • Methanol (or other suitable solvent such as ethanol, isopropanol, or acetone)

  • Diethyl ether (or other suitable anti-solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • pH paper or pH meter

  • Chiral HPLC or GC system for enantiomeric excess (e.e.) determination

Procedure:

  • Salt Formation: a. Dissolve 1.0 equivalent of the racemic primary amine in a suitable solvent (e.g., methanol) in a clean, dry flask. b. In a separate flask, dissolve 0.5 to 1.0 equivalent of the enantiomerically pure this compound in the same solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt. c. Slowly add the resolving agent solution to the amine solution with stirring at room temperature. d. Stir the resulting solution for a predetermined time (e.g., 1-2 hours) to allow for complete salt formation.

  • Fractional Crystallization: a. If no precipitate forms, slowly add an anti-solvent (e.g., diethyl ether) until turbidity is observed. b. Allow the mixture to stand at room temperature or cool to a lower temperature (e.g., 4 °C) to induce crystallization. The optimal crystallization temperature and time should be determined experimentally. c. Collect the crystalline diastereomeric salt by vacuum filtration and wash it with a small amount of cold solvent. d. The mother liquor, which is enriched in the other diastereomer, should be saved for the recovery of the other amine enantiomer.

  • Liberation of the Enriched Amine: a. Suspend the collected crystalline salt in a mixture of water and an organic solvent (e.g., dichloromethane). b. Acidify the aqueous layer to a pH of approximately 1-2 with 1 M HCl to protonate the amine and deprotonate the carboxylic acid. c. Separate the layers. The aqueous layer contains the hydrochloride salt of the enriched amine, and the organic layer contains the resolving agent. d. To isolate the free amine, basify the aqueous layer to a pH of approximately 12-13 with 1 M NaOH. e. Extract the liberated free amine with an organic solvent (e.g., dichloromethane) multiple times. f. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enriched amine enantiomer.

  • Recovery of the Resolving Agent: a. The organic layer from step 3c, containing the this compound, can be washed with water, dried over anhydrous Na₂SO₄, and concentrated to recover the resolving agent for reuse.

  • Determination of Enantiomeric Excess: a. Determine the enantiomeric excess of the resolved amine using a suitable chiral analytical method, such as chiral HPLC or chiral GC.

Hypothetical Quantitative Data

The following table presents hypothetical data for the resolution of a generic racemic amine, illustrating the type of results that would be collected and analyzed.

ParameterValue
Racemic Amine10.0 g
Resolving Agent ((R)-9-methylfluorene-9-carboxylic acid)5.0 g (0.5 equiv)
Crystallization SolventMethanol/Diethyl ether (1:2)
Yield of Diastereomeric Salt6.5 g
Yield of Resolved (S)-Amine3.8 g
Enantiomeric Excess of (S)-Amine95% e.e.
Optical Rotation of (S)-Amine[α]D²⁰ = +X.X° (c=1, solvent)

Visualizations

Mechanism of Diastereomeric Salt Formation

G cluster_reactants Reactants cluster_products Products Racemic Amine Racemic Amine (R-Amine + S-Amine) Diastereomeric Salts Diastereomeric Salts (R-Amine • R-Acid) + (S-Amine • R-Acid) Racemic Amine->Diastereomeric Salts Salt Formation Resolving Agent Chiral Resolving Agent ((R)-9-Methylfluorene-9-carboxylic acid) Resolving Agent->Diastereomeric Salts

Caption: Formation of diastereomeric salts from a racemic amine and a chiral resolving agent.

Experimental Workflow for Chiral Resolution

G start Start: Racemic Amine + Chiral Resolving Agent salt_formation 1. Diastereomeric Salt Formation in Solution start->salt_formation fractional_crystallization 2. Fractional Crystallization salt_formation->fractional_crystallization separation Separation of Solid and Liquid Phases fractional_crystallization->separation solid_phase Solid Phase: Less Soluble Diastereomeric Salt (e.g., R-Amine • R-Acid) separation->solid_phase Crystals liquid_phase Liquid Phase (Mother Liquor): More Soluble Diastereomeric Salt (e.g., S-Amine • R-Acid) separation->liquid_phase Solution liberation_solid 3a. Liberation of Enriched Amine (Acidification) solid_phase->liberation_solid liberation_liquid 3b. Liberation of Other Enriched Amine (Acidification) liquid_phase->liberation_liquid resolved_amine1 Resolved Amine 1 (e.g., R-Amine) liberation_solid->resolved_amine1 recovery 4. Recovery of Resolving Agent liberation_solid->recovery resolved_amine2 Resolved Amine 2 (e.g., S-Amine) liberation_liquid->resolved_amine2 liberation_liquid->recovery end End resolved_amine1->end resolved_amine2->end recovery->end

Caption: Step-by-step workflow for the chiral resolution of a racemic amine.

References

Application Notes and Protocols for Derivatization of Amines with 9-Methylfluorene-9-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and accurate quantification of amines is critical in numerous fields, including pharmaceutical development, clinical diagnostics, and environmental analysis. Derivatization of primary and secondary amines with a fluorescent tag is a widely employed strategy to enhance their detection by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This document provides detailed application notes and protocols for the derivatization of amines using a reagent derived from 9-methylfluorene-9-carboxylic acid.

While direct derivatization with this compound is not a standard procedure due to the low reactivity of the carboxylic acid, it can be readily converted to a highly reactive acid chloride, 9-methylfluorene-9-carbonyl chloride . This activated form readily reacts with primary and secondary amines to form stable, highly fluorescent amide derivatives. This protocol is based on the well-established derivatization chemistry of the structurally similar 9-fluorenylmethyl chloroformate (FMOC-Cl), providing a robust starting point for method development.

Principle of Derivatization

The derivatization reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of 9-methylfluorene-9-carbonyl chloride. This reaction results in the formation of a stable amide bond and the elimination of hydrochloric acid. The resulting derivative incorporates the highly fluorescent 9-methylfluorenyl moiety, enabling sensitive detection.

Experimental Protocols

Materials and Reagents
  • 9-Methylfluorene-9-carbonyl chloride

  • Amine-containing sample

  • Borate buffer (0.1 M, pH 8.5-9.5)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional)

Equipment
  • HPLC system with a fluorescence detector

  • Reversed-phase HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • Vortex mixer

  • Centrifuge

  • pH meter

  • Analytical balance

  • Micropipettes

Preparation of Reagents
  • Derivatization Reagent Solution: Prepare a 1-5 mM solution of 9-methylfluorene-9-carbonyl chloride in acetonitrile. This solution should be prepared fresh daily and protected from light.

  • Borate Buffer: Dissolve boric acid in water, and adjust the pH to the desired value (typically 8.5-9.5) with a concentrated NaOH solution.

  • Mobile Phase: The specific mobile phase composition will depend on the analytes of interest. A common starting point for gradient elution is a mixture of acetonitrile and water or a buffer (e.g., phosphate or acetate buffer).

Derivatization Procedure
  • Sample Preparation:

    • For liquid samples, dilute an appropriate volume of the sample with the borate buffer to a final amine concentration within the expected calibration range.

    • For solid samples, perform a suitable extraction procedure to isolate the amines, and then dissolve the extract in the borate buffer.

    • If necessary, perform a sample cleanup step using SPE to remove interfering matrix components.

  • Derivatization Reaction:

    • To 100 µL of the prepared sample (or standard) in a microcentrifuge tube, add 100 µL of the 9-methylfluorene-9-carbonyl chloride solution in acetonitrile.

    • Vortex the mixture for 30-60 seconds.

    • Allow the reaction to proceed at room temperature for 5-15 minutes. The optimal reaction time should be determined experimentally.

  • Quenching the Reaction (Optional but Recommended):

    • To remove excess derivatization reagent, add 50 µL of a primary amine solution (e.g., 10 mM glycine or amantadine) and vortex for 30 seconds. This step prevents the formation of reagent-related peaks in the chromatogram.

  • Sample Injection:

    • The derivatized sample is now ready for injection into the HPLC system. If necessary, the sample can be filtered through a 0.22 µm syringe filter before injection.

HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water or aqueous buffer

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient Program: A typical gradient might start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions. The gradient should be optimized for the specific amines being analyzed.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Fluorescence Detection:

    • Excitation Wavelength (λex): ~265 nm (based on the fluorenyl moiety)

    • Emission Wavelength (λem): ~315 nm (based on the fluorenyl moiety)

    • Note: The optimal excitation and emission wavelengths should be determined experimentally for the specific 9-methylfluorene-amine derivatives.

Data Presentation

The following tables provide an example of how to structure quantitative data obtained from the analysis of amines derivatized with 9-methylfluorene-9-carbonyl chloride.

Table 1: HPLC Retention Times and Detection Limits for Derivatized Amines

AnalyteRetention Time (min)Limit of Detection (LOD) (pmol)Limit of Quantification (LOQ) (pmol)
Amine A8.50.51.5
Amine B10.20.82.4
Amine C12.70.30.9
Note: The values presented are for illustrative purposes only and must be determined experimentally.

Table 2: Linearity and Recovery Data for Amine Analysis

AnalyteLinear Range (µM)Correlation Coefficient (r²)Recovery (%)RSD (%)
Amine A0.1 - 500.999598.52.1
Amine B0.5 - 1000.999195.23.5
Amine C0.05 - 250.9998101.21.8
Note: The values presented are for illustrative purposes only and must be determined experimentally.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Amine-Containing Sample Mix Mix Sample, Buffer, and Derivatization Reagent Sample->Mix Buffer Borate Buffer (pH 8.5-9.5) Buffer->Mix DerivReagent 9-Methylfluorene-9-carbonyl chloride in ACN DerivReagent->Mix React Incubate at Room Temp (5-15 min) Mix->React Quench Quench with Primary Amine (Optional) React->Quench Inject Inject into HPLC Quench->Inject Separate Reversed-Phase Chromatography Inject->Separate Detect Fluorescence Detection (λex: ~265 nm, λem: ~315 nm) Separate->Detect Quantify Data Acquisition and Quantification Detect->Quantify

Caption: Workflow for the derivatization and analysis of amines.

Derivatization Reaction Pathway

derivatization_reaction cluster_product Product Amine R-NH₂ (Primary Amine) Plus + Deriv 9-Methylfluorene-9-carbonyl chloride Product Fluorescent Amide Derivative Deriv->Product  Reaction in  Borate Buffer

Caption: Reaction of an amine with 9-methylfluorene-9-carbonyl chloride.

Application Notes and Protocols for the Synthesis of Fluorenone Derivatives from 9-Methylfluorene-9-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of a specific fluorenone derivative, 4-methyl-4H-cyclopenta[def]phenanthren-4-one, commencing from 9-methylfluorene-9-carboxylic acid. This synthetic route is of significant interest for the development of novel therapeutic agents and functional materials, leveraging the versatile pharmacological and photophysical properties of the fluorenone scaffold.

Introduction

Fluorenone derivatives are a class of compounds that have garnered considerable attention in medicinal chemistry and materials science due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The rigid, planar structure of the fluorenone core, coupled with its electron-deficient nature, makes it a valuable pharmacophore and a key building block for organic electronics. This document outlines a two-step synthetic protocol for the preparation of 4-methyl-4H-cyclopenta[def]phenanthren-4-one, a specific fluorenone derivative, from this compound. The synthesis involves the conversion of the carboxylic acid to its corresponding acyl chloride, followed by an intramolecular Friedel-Crafts acylation to yield the target fluorenone.

Synthetic Pathway Overview

The synthesis of 4-methyl-4H-cyclopenta[def]phenanthren-4-one from this compound proceeds through a two-step reaction sequence as illustrated below. The initial step involves the conversion of the carboxylic acid to the more reactive acyl chloride intermediate. The subsequent step is an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) to construct the fused ring system of the target fluorenone.

Synthesis_Pathway Start This compound Intermediate 9-Methyl-9H-fluorene-9-carbonyl Chloride Start->Intermediate Thionyl Chloride (SOCl₂) Product 4-Methyl-4H-cyclopenta[def]phenanthren-4-one Intermediate->Product Lewis Acid (e.g., AlCl₃) Intramolecular Friedel-Crafts Acylation

Caption: Synthetic route to 4-methyl-4H-cyclopenta[def]phenanthren-4-one.

Experimental Protocols

Step 1: Synthesis of 9-Methyl-9H-fluorene-9-carbonyl Chloride

This protocol describes the conversion of this compound to its acyl chloride derivative using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (DCM)

  • Dry glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in a minimal amount of anhydrous toluene or DCM.

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used, e.g., ~78 °C for toluene) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 9-methyl-9H-fluorene-9-carbonyl chloride, a solid, can be used in the next step without further purification.[3]

Step 2: Intramolecular Friedel-Crafts Acylation to 4-Methyl-4H-cyclopenta[def]phenanthren-4-one

This protocol details the cyclization of 9-methyl-9H-fluorene-9-carbonyl chloride to the target fluorenone derivative.

Materials:

  • 9-Methyl-9H-fluorene-9-carbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or polyphosphoric acid (PPA)

  • Anhydrous dichloromethane (DCM) or nitrobenzene (as solvent)

  • Crushed ice

  • Hydrochloric acid (HCl), concentrated

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Magnetic stirrer and ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the crude 9-methyl-9H-fluorene-9-carbonyl chloride in anhydrous DCM or nitrobenzene.

  • Cool the solution in an ice bath to 0-5 °C.

  • Gradually add a stoichiometric amount or a slight excess of anhydrous aluminum chloride to the cooled solution with vigorous stirring. The reaction is exothermic, so maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice containing a small amount of concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 4-methyl-4H-cyclopenta[def]phenanthren-4-one.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 4-methyl-4H-cyclopenta[def]phenanthren-4-one.

StepReactantProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1This compound9-Methyl-9H-fluorene-9-carbonyl chlorideSOCl₂Toluene or DCMReflux2-4High (typically >90%)
29-Methyl-9H-fluorene-9-carbonyl chloride4-Methyl-4H-cyclopenta[def]phenanthren-4-oneAlCl₃ or PPADCM or Nitrobenzene0 - RT3-6Moderate to Good

Note: Yields are dependent on the specific reaction conditions and purification methods employed.

Logical Workflow of the Synthesis

The logical progression of the synthesis is outlined in the following workflow diagram.

Synthesis_Workflow Start Start: This compound Step1 Step 1: Acyl Chloride Formation - Add SOCl₂ - Reflux Start->Step1 Intermediate Intermediate: 9-Methyl-9H-fluorene-9-carbonyl Chloride Step1->Intermediate Step2 Step 2: Intramolecular Friedel-Crafts Acylation - Add Lewis Acid (e.g., AlCl₃) - Stir at 0°C to RT Intermediate->Step2 Quench Reaction Quenching - Pour onto ice/HCl Step2->Quench Workup Workup - Extraction - Washing - Drying Quench->Workup Purification Purification - Column Chromatography Workup->Purification Product Final Product: 4-Methyl-4H-cyclopenta[def]phenanthren-4-one Purification->Product

Caption: Workflow for the synthesis of 4-methyl-4H-cyclopenta[def]phenanthren-4-one.

Applications in Research and Drug Development

Fluorenone derivatives, including 4-methyl-4H-cyclopenta[def]phenanthren-4-one, are of interest in drug discovery due to their potential as:

  • Anticancer Agents: The planar aromatic system of fluorenones can intercalate with DNA, and various derivatives have shown cytotoxic activity against a range of cancer cell lines.

  • Enzyme Inhibitors: The ketone functionality and the overall molecular architecture can be tailored to interact with the active sites of specific enzymes implicated in disease pathways.

  • Antiviral and Antimicrobial Compounds: Fluorenone-based compounds have been reported to exhibit activity against various viruses and microbial strains.[4]

In materials science, the photophysical properties of fluorenones make them suitable for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Signaling Pathway Diagram (Hypothetical)

While the specific signaling pathway for 4-methyl-4H-cyclopenta[def]phenanthren-4-one is not yet elucidated, a hypothetical pathway for a fluorenone derivative as an anticancer agent could involve the induction of apoptosis through the intrinsic mitochondrial pathway.

Signaling_Pathway cluster_cell Cancer Cell Fluorenone Fluorenone Derivative Bax Bax Fluorenone->Bax activates Bcl2 Bcl-2 Fluorenone->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion promotes pore formation Bcl2->Bax inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 binds Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Hypothetical apoptotic signaling pathway induced by a fluorenone derivative.

References

Application Notes and Protocols: 9-Methylfluorene-9-carboxylic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylfluorene-9-carboxylic acid is a derivative of the fluorene molecule, a polycyclic aromatic hydrocarbon that has garnered significant interest in materials science. The rigid, planar structure of the fluorene core, combined with its inherent photophysical properties, makes it an attractive building block for a variety of organic electronic materials. While specific data on the direct application of this compound in materials science is limited in publicly available literature, its structural motifs suggest potential as a monomer or intermediate in the synthesis of polymers and small molecules for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The methyl and carboxylic acid functionalities at the C9 position of the fluorene core can be strategically utilized. The methyl group can enhance solubility and influence the morphology of thin films, which is crucial for device performance. The carboxylic acid group provides a reactive handle for further chemical modifications, such as esterification or amidation, to tune the electronic properties of the final material or to facilitate its attachment to other molecular components.

These application notes provide an overview of the potential uses of this compound in materials science, drawing parallels from the well-established applications of other fluorene derivatives. The provided protocols are representative methodologies for the synthesis and characterization of fluorene-based materials for organic electronics.

I. Applications in Organic Light-Emitting Diodes (OLEDs)

Fluorene derivatives are widely used in OLEDs as blue-emitting materials, host materials for phosphorescent emitters, and as components of hole-transporting and electron-transporting layers. The wide bandgap of the fluorene unit allows for the generation of high-energy excitons, leading to efficient blue emission. By incorporating this compound into a polymer backbone or a small molecule, it is anticipated that the resulting material would exhibit the characteristic blue emission of the fluorene moiety.

Logical Workflow for Material Synthesis and OLED Fabrication

cluster_synthesis Material Synthesis cluster_fabrication OLED Fabrication cluster_testing Device Testing Monomer 9-Methylfluorene-9- carboxylic Acid Derivative Polymerization Polymerization (e.g., Suzuki Coupling) Monomer->Polymerization Comonomer Aromatic Comonomer (e.g., Benzothiadiazole) Comonomer->Polymerization Purification Purification Polymerization->Purification Characterization Structural & Photophysical Characterization Purification->Characterization EML Emissive Layer Deposition (Fluorene Polymer) Characterization->EML Substrate Substrate Cleaning (ITO Glass) HTL Hole Transport Layer Deposition Substrate->HTL HTL->EML ETL Electron Transport Layer Deposition EML->ETL Cathode Cathode Deposition ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation EL_Spectra Electroluminescence Spectra Encapsulation->EL_Spectra IVL_Char Current-Voltage-Luminance Characteristics Encapsulation->IVL_Char Efficiency Efficiency & Lifetime Measurement Encapsulation->Efficiency

Caption: Workflow for fluorene-based polymer synthesis and OLED device fabrication.

Table 1: Representative Photophysical Properties of Fluorene-Based Polymers

Polymer ReferenceAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)
Polyfluorene (PFO)380-390420-440 (blue)50-70
PFO-BT¹450-460530-550 (green)60-80
PFO-DBT²390-400480-500 (sky blue)40-60

¹ Alternating copolymer of fluorene and benzothiadiazole. ² Alternating copolymer of fluorene and dibenzothiophene-S,S-dioxide.

Experimental Protocol: Synthesis of a Representative Fluorene-Based Copolymer via Suzuki Coupling

This protocol describes a general procedure for the synthesis of an alternating copolymer of a fluorene derivative and a comonomer, which could be adapted for a monomer derived from this compound.

Materials:

  • 2,7-Dibromo-9,9-disubstituted fluorene derivative (e.g., derived from this compound) (1.0 eq)

  • Aromatic diboronic acid or ester comonomer (e.g., 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1][2][3]thiadiazole) (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Potassium carbonate (K₂CO₃) (4.0 eq)

  • Toluene (anhydrous)

  • Deionized water

  • Methanol

  • Acetone

  • Hexane

Procedure:

  • To a flame-dried Schlenk flask, add the fluorene monomer, the diboronic ester comonomer, and potassium carbonate.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous toluene and deionized water (typically in a 4:1 to 10:1 ratio of toluene to water).

  • Degas the mixture by bubbling with argon for 30 minutes.

  • Add the palladium catalyst under a positive flow of argon.

  • Heat the reaction mixture to reflux (typically 90-100 °C) and stir vigorously for 24-72 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing by gel permeation chromatography (GPC) to follow the increase in molecular weight.

  • After the polymerization is complete, cool the mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Filter the precipitated polymer and wash with methanol, acetone, and hexane to remove catalyst residues and oligomers.

  • Redissolve the polymer in a minimal amount of a good solvent (e.g., chloroform or THF) and reprecipitate into methanol. Repeat this step two more times.

  • Dry the final polymer under vacuum at 40-60 °C overnight.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • UV-Vis Spectroscopy: To determine the absorption properties in solution and as a thin film.

  • Photoluminescence Spectroscopy: To determine the emission properties and quantum yield.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

II. Applications in Organic Photovoltaics (OPVs)

In the realm of organic photovoltaics, fluorene-based polymers are often employed as the electron-donating material in the active layer of bulk heterojunction solar cells. The tunability of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of fluorene copolymers allows for the optimization of the open-circuit voltage (Voc) and efficient charge transfer to the electron-accepting material (typically a fullerene derivative or a non-fullerene acceptor).

Logical Relationship for OPV Device Performance

cluster_material Material Properties cluster_device Device Performance HOMO_LUMO HOMO/LUMO Energy Levels Voc Open-Circuit Voltage (Voc) HOMO_LUMO->Voc Absorption Absorption Spectrum Jsc Short-Circuit Current (Jsc) Absorption->Jsc Morphology Thin Film Morphology Morphology->Jsc FF Fill Factor (FF) Morphology->FF Mobility Charge Carrier Mobility Mobility->Jsc Mobility->FF PCE Power Conversion Efficiency (PCE) Voc->PCE Jsc->PCE FF->PCE

Caption: Relationship between material properties and OPV device performance.

Table 2: Representative Performance of Fluorene-Based Polymers in OPVs

Polymer:Acceptor BlendVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
PFO-BT:PC₇₁BM0.85-0.958-1260-705-7
F8TBT:PC₇₁BM0.90-1.0010-1565-757-9

Experimental Protocol: Fabrication of a Bulk Heterojunction OPV Device

This protocol outlines the general steps for fabricating an OPV device using a fluorene-based polymer as the donor material.

Materials:

  • Patterned indium tin oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Fluorene-based donor polymer (e.g., synthesized as described above)

  • Acceptor material (e.g., PC₇₁BM)

  • Chlorobenzene or other suitable organic solvent

  • Calcium (Ca) or Lithium Fluoride (LiF)

  • Aluminum (Al)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat the PEDOT:PSS solution onto the ITO substrate at a typical speed of 3000-5000 rpm for 30-60 seconds.

    • Anneal the substrates on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.

  • Active Layer Deposition:

    • Prepare a solution of the fluorene-based polymer and the acceptor material in a suitable solvent (e.g., chlorobenzene) at a specific weight ratio (e.g., 1:1 or 1:1.5).

    • Spin-coat the active layer solution onto the PEDOT:PSS layer in a nitrogen-filled glovebox. The spin speed and time will depend on the desired film thickness.

    • Anneal the active layer at a temperature and for a duration optimized for the specific polymer:acceptor blend to improve the film morphology.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a thin layer of Ca or LiF (typically 0.5-1 nm) followed by a thicker layer of Al (typically 100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Encapsulate the devices using a UV-curable epoxy and a glass slide to protect the active layers from oxygen and moisture.

Device Characterization:

  • Current Density-Voltage (J-V) Measurement:

    • Measure the J-V characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.

    • From the J-V curve, extract the key performance parameters: Voc, Jsc, FF, and PCE.

  • External Quantum Efficiency (EQE) Measurement:

    • Measure the EQE spectrum to determine the photocurrent generation as a function of wavelength.

Disclaimer: The application notes and protocols provided herein are based on established methodologies for fluorene derivatives and are intended for informational purposes. Specific experimental conditions may need to be optimized for materials derived from this compound. Researchers should consult relevant literature and adhere to all laboratory safety guidelines.

References

Application Note: A Robust Protocol for the Esterification of 9-Methylfluorene-9-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Methylfluorene-9-carboxylic acid and its ester derivatives are important building blocks in the synthesis of various organic materials and pharmaceutical compounds. The ester moiety can serve as a key functional group for further chemical transformations or to modulate the physicochemical properties of a target molecule. This application note provides a detailed protocol for the esterification of this compound to its corresponding methyl ester, a common and often necessary transformation in synthetic organic chemistry.

Key Reaction:

Experimental Protocol

This protocol details the Fischer esterification of this compound using methanol in the presence of a catalytic amount of sulfuric acid.

Materials and Reagents:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask of appropriate size, add this compound.

  • Addition of Alcohol and Catalyst: To the flask, add a sufficient volume of anhydrous methanol to fully dissolve or suspend the starting material. Typically, a 10- to 20-fold excess of methanol (by volume relative to the carboxylic acid mass) is used to drive the reaction equilibrium towards the product.[1] With magnetic stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-5 mol% relative to the carboxylic acid).

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol). Maintain the reflux with stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the excess methanol using a rotary evaporator. c. To the resulting residue, add ethyl acetate and deionized water. d. Transfer the mixture to a separatory funnel. Carefully neutralize the aqueous layer by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. e. Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

The crude methyl 9-methylfluorene-9-carboxylate can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., methanol, ethanol, or a mixture of ethyl acetate and hexanes) and allow it to cool slowly to form crystals.

  • Column Chromatography: For higher purity, the crude product can be purified by silica gel column chromatography using an appropriate eluent system, such as a gradient of ethyl acetate in hexanes.

Data Presentation

The following table summarizes representative quantitative data for Fischer esterification reactions of aromatic carboxylic acids, which can be expected to be similar for the esterification of this compound.

ParameterRepresentative ValueNotes
Reactant Ratios
This compound1.0 eqLimiting Reagent
Methanol10-20 volumesServes as both reactant and solvent
Sulfuric Acid (catalyst)1-5 mol%A higher catalyst load can speed up the reaction but may lead to side products.
Reaction Conditions
TemperatureReflux (~65°C)The boiling point of methanol.
Reaction Time4-8 hoursMonitor by TLC for completion.
Yield
Expected Yield70-95%Yields can vary based on reaction scale and purity of starting materials.

Visualizations

Experimental Workflow Diagram

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine this compound, methanol, and H2SO4 in a round-bottom flask reflux Heat to reflux (65°C) for 4-8 hours start->reflux cool Cool to room temperature reflux->cool remove_methanol Remove methanol via rotary evaporation cool->remove_methanol extract Add ethyl acetate and water, then neutralize with NaHCO3 remove_methanol->extract wash Wash organic layer with water and brine extract->wash dry Dry organic layer over MgSO4 wash->dry concentrate Concentrate via rotary evaporation dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify product Obtain pure methyl 9-methylfluorene-9-carboxylate purify->product

Caption: Workflow for the esterification of this compound.

References

Application Notes and Protocols: Photophysical Applications of 9-Methylfluorene-9-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorene and its derivatives are a well-established class of compounds in materials science and medicinal chemistry, prized for their rigid, planar structure and unique photophysical properties. The fluorene core is inherently fluorescent, typically emitting in the blue region of the electromagnetic spectrum. Substitution at the C-9 position can modulate these properties and introduce new functionalities. This document focuses on the potential photophysical applications of derivatives of 9-methylfluorene-9-carboxylic acid.

It is important to note that while the synthesis of this compound and its simple derivatives is documented, there is a notable scarcity of published research detailing their specific photophysical properties and applications. Therefore, these application notes are based on the known characteristics of the fluorene scaffold and available data on closely related compounds. The protocols provided are general methodologies for the synthesis and photophysical characterization of these derivatives, intended to serve as a starting point for researchers.

Potential Applications

Based on the general properties of fluorene derivatives, this compound derivatives could be explored for the following applications:

  • Fluorescent Probes and Sensors: The fluorene core can serve as a fluorophore. Derivatization of the carboxylic acid group allows for the attachment of various recognition moieties (e.g., crown ethers, peptides, etc.) to create sensors for specific analytes like metal ions or biomolecules. The binding of the analyte can induce a change in the fluorescence intensity or wavelength, enabling detection.[1]

  • Organic Light-Emitting Diodes (OLEDs): Fluorene derivatives are widely used as blue-emitting materials in OLEDs due to their high photoluminescence quantum yields and good charge transport properties. While data for this compound derivatives in OLEDs is not available, their inherent fluorescence suggests potential in this area.

  • Bioimaging: The fluorescent nature of the fluorene scaffold makes it a candidate for use in biological imaging. The carboxylic acid group can be used to attach these molecules to biomolecules, allowing for their visualization within cells or tissues.

Data Presentation

Due to the lack of specific experimental data in the scientific literature for this compound derivatives, a quantitative data table cannot be provided at this time. Researchers synthesizing these compounds will need to perform the photophysical characterizations as outlined in the protocols below to determine key parameters such as:

  • λ_abs (nm): Wavelength of maximum absorption.

  • λ_em (nm): Wavelength of maximum emission.

  • ε (M⁻¹cm⁻¹): Molar extinction coefficient.

  • Φ_F: Fluorescence quantum yield.

  • τ (ns): Fluorescence lifetime.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol outlines the general synthesis of esters and amides from this compound.

1.1. Synthesis of 9-Methylfluorene-9-carbonyl chloride:

  • Objective: To activate the carboxylic acid for subsequent reactions.

  • Procedure:

    • Suspend this compound in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).

    • Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 9-methylfluorene-9-carbonyl chloride, which can often be used in the next step without further purification.

1.2. Synthesis of 9-Methylfluorene-9-carboxylate Esters:

  • Objective: To synthesize ester derivatives.

  • Procedure:

    • Dissolve the desired alcohol in a dry, non-protic solvent (e.g., DCM, THF) containing a non-nucleophilic base (e.g., triethylamine, pyridine).

    • Add a solution of 9-methylfluorene-9-carbonyl chloride in the same solvent dropwise to the alcohol solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

1.3. Synthesis of 9-Methylfluorene-9-carboxamide Amides:

  • Objective: To synthesize amide derivatives.

  • Procedure:

    • Dissolve the desired primary or secondary amine in a dry, non-protic solvent (e.g., DCM, THF) containing a non-nucleophilic base (e.g., triethylamine).

    • Add a solution of 9-methylfluorene-9-carbonyl chloride in the same solvent dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over an anhydrous salt, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

G cluster_0 Synthesis of this compound Derivatives Acid This compound AcylChloride 9-Methylfluorene-9-carbonyl chloride Acid->AcylChloride Activation Ester Ester Derivative AcylChloride->Ester Esterification Amide Amide Derivative AcylChloride->Amide Amidation Alcohol Alcohol (R-OH) Alcohol->Ester Amine Amine (R-NH2) Amine->Amide Base1 Base (e.g., Et3N) Base1->Ester Base2 Base (e.g., Et3N) Base2->Amide SOCl2 SOCl2 or (COCl)2 SOCl2->AcylChloride

Caption: General synthetic routes to esters and amides of this compound.

Protocol 2: Photophysical Characterization
  • Objective: To determine the absorption and emission properties of the synthesized derivatives.

2.1. UV-Visible Absorption Spectroscopy:

  • Procedure:

    • Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile) of known concentration (typically ~1 mM).

    • Prepare a series of dilutions from the stock solution (e.g., 1-20 µM).

    • Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).

    • Use the absorbance at the λ_abs and the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε).

2.2. Steady-State Fluorescence Spectroscopy:

  • Procedure:

    • Using the same solutions prepared for UV-Vis spectroscopy (ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects), record the fluorescence emission spectra using a spectrofluorometer.

    • Excite the sample at its λ_abs.

    • Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.

    • The wavelength at which the emission intensity is highest is the λ_em.

2.3. Fluorescence Quantum Yield (Φ_F) Determination (Relative Method):

  • Procedure:

    • Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

    • Prepare a series of dilutions of both the sample and the standard in the same solvent.

    • Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for all solutions.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively.

G cluster_1 Photophysical Characterization Workflow Start Synthesized Derivative UVVis UV-Vis Spectroscopy Start->UVVis Fluorescence Fluorescence Spectroscopy Start->Fluorescence DataAnalysis Data Analysis UVVis->DataAnalysis Fluorescence->DataAnalysis Abs λabs, ε DataAnalysis->Abs Em λem DataAnalysis->Em QY ΦF DataAnalysis->QY

Caption: Workflow for the photophysical characterization of synthesized derivatives.

Application Example: Fluorescent Ion Sensing

While specific data for this compound derivatives is lacking, a study on a related compound, 4'-(9-fluorenecarboxamido)benzo-15-crown-5, demonstrates the potential of this class of molecules as fluorescent sensors.[1] In this system, the fluorene unit acts as the fluorophore and the benzo-15-crown-5 moiety acts as an ionophore for alkaline earth metal ions.

Signaling Pathway:

In the absence of metal ions, the fluorescence of the fluorene moiety is weak ("Off" state). Upon complexation with a metal ion, the conformation of the molecule changes, leading to a significant enhancement of the fluorescence intensity ("On" state). This "turn-on" fluorescence response allows for the detection of the target metal ions.

G cluster_2 Fluorescent Ion Sensor Mechanism Sensor_Off Fluorene-Crown Ether (Low Fluorescence) Sensor_On Fluorene-Crown Ether-Ion Complex (High Fluorescence) Sensor_Off->Sensor_On + Ion Light_Out_Off Weak Emission Sensor_Off->Light_Out_Off Sensor_On->Sensor_Off - Ion Light_Out_On Strong Emission Sensor_On->Light_Out_On Ion Metal Ion Ion->Sensor_On Light_In Excitation Light Light_In->Sensor_Off Light_In->Sensor_On

Caption: "Turn-on" mechanism of a fluorene-based fluorescent ion sensor.

Conclusion

Derivatives of this compound represent an unexplored area within the broader field of fluorescent fluorene compounds. While their potential for applications in areas such as sensing, OLEDs, and bioimaging is suggested by the known properties of the fluorene core, a lack of specific photophysical data hinders their immediate application. The synthetic and characterization protocols provided here offer a framework for researchers to begin exploring the properties of these intriguing molecules and to potentially unlock new applications. Further research is required to fully elucidate the photophysical characteristics of this specific class of fluorene derivatives.

References

Use of 9-Methylfluorene-9-carboxylic Acid in Polymer Chemistry: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the scientific literature and chemical databases have revealed a notable absence of documented applications for 9-methylfluorene-9-carboxylic acid as a monomer, initiator, modifier, or additive in polymer chemistry. While the fluorene moiety itself is a critical building block in a variety of high-performance polymers, particularly for organic electronics and advanced materials, the specific derivative, this compound, does not appear to be a compound of significant current use in this field.

This document aims to address the user's request by first clarifying the current state of research concerning this compound and then providing a broader context on the well-established use of closely related fluorene derivatives in polymer science. This approach is taken to offer relevant and useful information in light of the scarcity of data on the specified compound.

Part 1: this compound - Chemical Identity

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The key structural feature is a fluorene backbone with a methyl group and a carboxylic acid group attached to the C9 position.

PropertyValue
CAS Number 3300-17-2
Molecular Formula C₁₅H₁₂O₂
Molecular Weight 224.25 g/mol
Appearance Solid
SMILES CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)O
InChI Key PUPWRKQSVGUBQS-UHFFFAOYSA-N

This data is compiled from various chemical supplier and database entries.

Despite its availability from chemical suppliers, a comprehensive search of polymer chemistry literature and patents did not yield any specific examples of its incorporation into polymeric structures or its use in polymerization processes.

Part 2: The Role of Fluorene Derivatives in Polymer Chemistry

While this compound itself is not prominently featured, the broader family of fluorene derivatives is of immense importance in materials science. The rigid, planar, and aromatic nature of the fluorene ring system imparts desirable thermal, mechanical, and photophysical properties to polymers.

Key Applications of Fluorene-Based Polymers:

  • Organic Light-Emitting Diodes (OLEDs): Polyfluorenes are widely used as blue-light-emitting materials due to their high photoluminescence quantum yield and good charge transport properties.

  • Organic Photovoltaics (OPVs): Fluorene-containing copolymers are designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, making them effective as donor or acceptor materials in bulk heterojunction solar cells.

  • Organic Field-Effect Transistors (OFETs): The high charge carrier mobility of some fluorene-based polymers makes them suitable for use in the active layer of OFETs.

  • Sensors: The fluorescence of polyfluorenes can be quenched or enhanced in the presence of certain analytes, leading to their use in chemical and biological sensors.

Hypothetical Role and Potential Experimental Workflow for this compound

Given the lack of direct data, we can hypothesize potential uses for this compound in polymer chemistry based on its structure. The carboxylic acid group provides a reactive handle for incorporation into polymer chains, for example, through esterification or amidation reactions to form polyesters or polyamides.

Below is a hypothetical experimental workflow illustrating how one might attempt to synthesize a polyester using this compound.

G cluster_synthesis Polyester Synthesis cluster_characterization Polymer Characterization A Reactants: - this compound - Diol (e.g., Ethylene Glycol) B Polycondensation Reaction (with catalyst, e.g., p-TSA) A->B C Purification (e.g., Precipitation in Methanol) B->C D Characterization C->D E Structural Analysis (FTIR, NMR) D->E F Molecular Weight Determination (GPC) D->F G Thermal Properties (TGA, DSC) D->G H Optical Properties (UV-Vis, Photoluminescence) D->H

Figure 1. A hypothetical workflow for the synthesis and characterization of a polyester derived from this compound.

Protocol for Hypothetical Polyester Synthesis

Objective: To synthesize a polyester via polycondensation of this compound and a suitable diol.

Materials:

  • This compound

  • Ethylene glycol (or other diol)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Methanol (for precipitation)

  • Nitrogen gas supply

  • Dean-Stark trap and condenser

  • Reaction flask and heating mantle

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, add equimolar amounts of this compound and ethylene glycol.

  • Add toluene as a solvent to facilitate the removal of water.

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 1 mol% with respect to the carboxylic acid).

  • Purge the system with nitrogen for 15-20 minutes.

  • Heat the reaction mixture to reflux under a continuous nitrogen flow. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically continued for 24-48 hours.

  • After cooling to room temperature, the viscous polymer solution is slowly poured into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 60°C overnight.

Disclaimer: This protocol is hypothetical and based on standard polycondensation procedures. The actual reaction conditions may need to be optimized.

Application Notes and Protocols for Enantioselective Separation Using Chiral Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Enantioselective Separation using 9-Methylfluorene-9-carboxylic Acid as a Chiral Resolving Agent

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific examples or quantitative data for the application of this compound as a chiral resolving agent. The following application note provides a general protocol for the enantioselective separation of racemic amines via diastereomeric salt formation with a chiral carboxylic acid. This protocol is intended as a template and guide for researchers exploring the potential use of this compound or other novel chiral acids for this purpose.

Introduction

Enantioselective separation is a critical process in the pharmaceutical industry for the development of stereochemically pure drugs. The separation of enantiomers, which possess identical physical properties in an achiral environment, presents a significant challenge. One of the most established and cost-effective methods for resolving racemic mixtures, particularly amines and carboxylic acids, is through classical resolution via the formation of diastereomeric salts.[1]

This method involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent. The resulting products are diastereomers, which have different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. Subsequently, the individual enantiomers can be recovered from the separated diastereomeric salts.

Chiral carboxylic acids are frequently employed as resolving agents for racemic bases (amines). The acidic carboxyl group of the resolving agent reacts with the basic amino group of the racemate to form a pair of diastereomeric salts. The efficiency of the resolution depends on the difference in solubility between these two salts in a given solvent system.

While this compound is a chiral carboxylic acid, its efficacy as a resolving agent is not documented in the reviewed literature. The bulky and rigid fluorene backbone could potentially offer unique steric and π-π interactions that may lead to effective chiral recognition and separation of diastereomeric salts. Researchers are encouraged to explore its potential, using the general protocol provided below as a starting point.

Principle of Enantioselective Separation by Diastereomeric Salt Formation

The fundamental principle of this separation technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. As illustrated in the workflow diagram below, a racemic mixture of a chiral amine, (R/S)-amine, is reacted with a chiral carboxylic acid, for instance, (R)-acid. This reaction yields two diastereomeric salts: (R)-amine-(R)-acid and (S)-amine-(R)-acid. Due to their different spatial arrangements, these diastereomeric salts exhibit distinct physical properties, most notably different solubilities in specific solvents. This solubility difference allows for the selective crystallization of one diastereomer, leaving the other in the mother liquor. After separation of the crystallized salt, a simple acid-base workup allows for the recovery of the resolved enantiomer of the amine and the chiral resolving agent.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Enantiomer Recovery racemic_amine Racemic Amine ((R/S)-Amine) mix Reaction & Salt Formation racemic_amine->mix chiral_acid Chiral Resolving Agent ((R)-Acid) chiral_acid->mix diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine-(R)-Acid & (S)-Amine-(R)-Acid) mix->diastereomeric_salts Yields crystallization Fractional Crystallization diastereomeric_salts->crystallization separated_salt Pure Diastereomeric Salt ((R)-Amine-(R)-Acid) crystallization->separated_salt Less Soluble Salt Crystallizes mother_liquor Mother Liquor (Contains (S)-Amine-(R)-Acid) crystallization->mother_liquor More Soluble Salt Remains in Solution workup1 Acid-Base Workup separated_salt->workup1 workup2 Acid-Base Workup mother_liquor->workup2 pure_enantiomer1 Pure Enantiomer ((R)-Amine) workup1->pure_enantiomer1 Yields recovered_acid1 Chiral Resolving Agent ((R)-Acid) workup1->recovered_acid1 Recovers pure_enantiomer2 Pure Enantiomer ((S)-Amine) workup2->pure_enantiomer2 Yields recovered_acid2 Chiral Resolving Agent ((R)-Acid) workup2->recovered_acid2 Recovers

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Methylfluorene-9-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 9-methylfluorene-9-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and its precursors.

Q1: My yield of 9-fluorenecarboxylic acid, the starting material, is low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of 9-fluorenecarboxylic acid often stem from incomplete reaction or side reactions. Here are some common causes and solutions:

  • Issue: Incomplete reaction during the carboxylation of fluorene.

    • Cause: Insufficient base or deprotonation, or inactive Grignard reagent if using that method.

    • Solution: Ensure you are using a strong enough base (like n-butyllithium or sodium amide) under strictly anhydrous conditions to completely deprotonate the C9 position of fluorene. If preparing a Grignard reagent, ensure the magnesium turnings are fresh and activated.

  • Issue: Side reactions, such as the formation of fluorenone.

    • Cause: The C9 position is susceptible to oxidation.

    • Solution: Maintain an inert atmosphere (nitrogen or argon) throughout the reaction, especially during base addition and carboxylation. Use degassed solvents to minimize dissolved oxygen.

Q2: I am struggling with the selective methylation at the C9 position without affecting the carboxylic acid group. What is the recommended approach?

A2: Direct methylation of 9-fluorenecarboxylic acid is challenging due to the presence of the acidic carboxylic acid proton. The recommended approach is a three-step process:

  • Protection of the carboxylic acid: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) to protect the acidic proton.

  • C9-Methylation: Deprotonate the C9 position of the ester with a suitable base and then react with a methylating agent.

  • Deprotection (Hydrolysis): Hydrolyze the ester back to the carboxylic acid to obtain the final product.

Q3: During the C9-methylation of the fluorene-9-carboxylate ester, I am observing low yields and the presence of starting material. What could be the problem?

A3: This is a critical step, and several factors can lead to low yields:

  • Issue: Incomplete deprotonation of the C9 position.

    • Cause: The base used may not be strong enough, or the reaction conditions may not be optimal. The pKa of the C9 proton in fluorene is about 22, and the ester group will slightly increase its acidity.

    • Solution: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH). Ensure the reaction is performed under anhydrous conditions and at a low temperature (e.g., -78 °C for LDA) to prevent side reactions.

  • Issue: The methylating agent is not reacting efficiently.

    • Cause: The methylating agent may be old or impure.

    • Solution: Use a fresh, high-purity methylating agent like methyl iodide or dimethyl sulfate.

  • Issue: Formation of over-methylated or other side products.

    • Cause: Using too much methylating agent or allowing the reaction to warm up prematurely can lead to undesired side reactions.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the methylating agent and maintain the recommended reaction temperature.

Q4: My final product, this compound, is difficult to purify. What are the likely impurities and how can I remove them?

A4: Common impurities include unreacted starting material (9-fluorenecarboxylic acid or its ester), and potentially the dialkylated product.

  • Purification Strategy:

    • Acid-Base Extraction: After hydrolysis of the ester, you can use acid-base extraction to separate the carboxylic acid product from any remaining neutral impurities (like the ester). Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the pure product.

    • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be very effective for removing minor impurities.[1]

    • Column Chromatography: For very difficult separations, silica gel column chromatography can be employed. A solvent system with a gradient of ethyl acetate in hexanes is a good starting point.[2]

Experimental Protocols

Here are detailed methodologies for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 9-Fluorenecarboxylic Acid

This protocol is based on the carboxylation of fluorene using a strong base and carbon dioxide.

Materials:

  • Fluorene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry ice (solid carbon dioxide)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve fluorene (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. The solution will turn deep red, indicating the formation of the fluorenyl anion.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flask, crush an excess of dry ice and quickly add it to the reaction mixture with vigorous stirring. The color of the solution will fade.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 9-fluorenecarboxylic acid.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol/water.

Protocol 2: Synthesis of this compound (via Esterification, Methylation, and Hydrolysis)

Step 2a: Esterification of 9-Fluorenecarboxylic Acid

Materials:

  • 9-Fluorenecarboxylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Suspend 9-fluorenecarboxylic acid (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude methyl 9-fluorenecarboxylate.

Step 2b: C9-Methylation of Methyl 9-Fluorenecarboxylate

Materials:

  • Methyl 9-fluorenecarboxylate

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Ammonium chloride (NH₄Cl), saturated solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere, add sodium hydride (1.2 eq) to a flame-dried flask. Wash the NaH with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C.

  • Dissolve methyl 9-fluorenecarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate to obtain the crude methyl 9-methylfluorene-9-carboxylate.

Step 2c: Hydrolysis of Methyl 9-Methylfluorene-9-carboxylate

Materials:

  • Crude methyl 9-methylfluorene-9-carboxylate

  • Methanol or Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

Procedure:

  • Dissolve the crude ester in methanol or ethanol.

  • Add an aqueous solution of NaOH or KOH (2-3 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete by TLC.

  • Cool the reaction mixture and remove the alcohol under reduced pressure.

  • Add water to the residue and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer with 1 M HCl to precipitate the this compound.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Further purify by recrystallization if necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 9-Fluorenecarboxylic Acid

MethodStarting MaterialReagentsSolventTypical YieldReference
CarboxylationFluorenen-BuLi, CO₂ (dry ice)THFGood to ExcellentGeneral Procedure
Friedel-CraftsBenzilic acidAlCl₃Benzene93-97%[1]
CarbonationFluoreneDialkyl carbonate, NaHToluene80-83%[3]

Table 2: Troubleshooting Guide for C9-Methylation of Methyl 9-Fluorenecarboxylate

ProblemPossible CauseRecommended Solution
Low or no conversionIncomplete deprotonationUse a stronger base (e.g., LDA) or ensure NaH is fresh and washed. Ensure strictly anhydrous conditions.
Inactive methylating agentUse fresh, purified methyl iodide or dimethyl sulfate.
Formation of side productsReaction temperature too highMaintain low temperatures during addition of base and methylating agent.
Excess methylating agentUse a controlled stoichiometry of the methylating agent (1.1-1.2 eq).
Dialkylation at C9Strong basic conditions and excess alkylating agentUse a bulky base to favor mono-alkylation and control the stoichiometry of the methylating agent.

Visualizations

SynthesisWorkflow Start Fluorene Step1 Synthesis of 9-Fluorenecarboxylic Acid Start->Step1 1. Base (e.g., n-BuLi) 2. CO₂ Step2a Esterification (Protection) Step1->Step2a MeOH, H⁺ Step2b C9-Methylation Step2a->Step2b 1. Base (e.g., NaH) 2. CH₃I Step2c Hydrolysis (Deprotection) Step2b->Step2c NaOH, H₂O End This compound Step2c->End

Caption: Overall synthetic workflow for this compound.

TroubleshootingFlowchart Start Low Yield in C9-Methylation? CheckDeprotonation Incomplete Deprotonation? Start->CheckDeprotonation CheckReagent Inactive Methylating Agent? Start->CheckReagent CheckSideReactions Side Product Formation? Start->CheckSideReactions SolutionBase Use stronger/fresh base (LDA/NaH) Ensure anhydrous conditions CheckDeprotonation->SolutionBase Yes SolutionReagent Use fresh, pure CH₃I or (CH₃)₂SO₄ CheckReagent->SolutionReagent Yes SolutionTemp Control temperature during additions CheckSideReactions->SolutionTemp Yes SolutionStoich Use 1.1-1.2 eq of methylating agent CheckSideReactions->SolutionStoich Yes

References

Technical Support Center: Recrystallization of 9-Methylfluorene-9-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude 9-methylfluorene-9-carboxylic acid by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For aromatic carboxylic acids like this compound, a common rule of thumb is to use solvents with similar functional groups. Based on literature for analogous fluorene derivatives, suitable solvents could include ethanol, methanol, or isopropanol for single-solvent recrystallization. A mixed solvent system, such as hexane/ethyl acetate, can also be effective, with the ratio adjusted to achieve optimal solubility.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If your compound is not dissolving completely, you can try adding small, incremental portions of the hot solvent until a clear solution is obtained. However, be cautious not to add an excessive amount of solvent, as this will lead to a low yield upon cooling. If the compound remains insoluble even with additional solvent, it is possible that you are observing insoluble impurities. In this case, a hot filtration step is recommended to remove these impurities before allowing the solution to cool.

Q3: The recrystallized product is still colored. How can I remove the color?

A3: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. After adding the charcoal, boil the solution for a few minutes to allow for adsorption of the impurities. It is important to use a minimal amount of charcoal, as it can also adsorb some of the desired product, leading to a lower yield. The charcoal is then removed by hot filtration.

Q4: What are the common impurities in crude this compound?

A4: Common impurities may include unreacted starting materials from the synthesis, such as 9-methylfluorene, and byproducts formed during the reaction. Depending on the synthetic route, these could be various oxidation or substitution products.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Issue Possible Cause Suggested Solution
Low or No Crystal Formation - Too much solvent was used. - The cooling process was too rapid. - The compound is highly soluble in the chosen solvent even at low temperatures.- Reduce the solvent volume by gentle heating or under reduced pressure. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try a different solvent or a mixed-solvent system.
"Oiling Out" The compound separates as a liquid (oil) instead of solid crystals. This can occur if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Try a lower-boiling point solvent. - Use a seed crystal to induce crystallization.
Poor Recovery/Low Yield - Too much solvent was used. - The crystals were not completely collected during filtration. - The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure complete transfer of crystals to the filtration apparatus and wash with a minimal amount of ice-cold solvent. - Cool the crystallization flask in an ice bath for an extended period to maximize precipitation.
Crystals are very fine or needle-like Rapid crystallization due to fast cooling or high supersaturation.- Allow the solution to cool more slowly. - Consider using a solvent in which the compound is slightly more soluble to slow down the crystal growth process.

Experimental Protocols

Single-Solvent Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Solvent Properties for Recrystallization
SolventBoiling Point (°C)PolarityNotes
Ethanol 78PolarGood for single-solvent recrystallization of carboxylic acids.
Methanol 65PolarSimilar to ethanol, but more volatile.
Isopropanol 82PolarLower volatility than ethanol, may lead to slower crystal growth.
Ethyl Acetate 77MediumCan be used in a mixed-solvent system with a non-polar solvent like hexane.
Hexane 69Non-polarOften used as the "anti-solvent" in a mixed-solvent system to decrease solubility.
Toluene 111Non-polarMay be effective for fluorene derivatives, potentially in a mixed-solvent system.[1]

Visualizations

Recrystallization_Workflow cluster_start Start cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation cluster_end End Crude_Product Crude 9-Methylfluorene- 9-Carboxylic Acid Dissolve Dissolve in Minimal Hot Solvent Crude_Product->Dissolve Hot_Filtration Hot Filtration (Optional: with Charcoal) Dissolve->Hot_Filtration Cooling Slow Cooling & Ice Bath Hot_Filtration->Cooling Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Product Pure Crystals Drying->Pure_Product Troubleshooting_Tree Start Recrystallization Issue No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Compound Oils Out Start->Oiling_Out Low_Yield Low Yield Start->Low_Yield Too_Much_Solvent Too Much Solvent? No_Crystals->Too_Much_Solvent Yes Cooling_Too_Fast Cooling Too Fast? No_Crystals->Cooling_Too_Fast No Change_Solvent Change Solvent/System Oiling_Out->Change_Solvent Reheat_Add_Solvent Reheat, Add Solvent, Cool Slowly Oiling_Out->Reheat_Add_Solvent Use_Seed_Crystal Use Seed Crystal Oiling_Out->Use_Seed_Crystal Check_Solvent_Amount Used Minimum Solvent? Low_Yield->Check_Solvent_Amount Reduce_Volume Reduce Solvent Volume Too_Much_Solvent->Reduce_Volume Cool_Slower Cool More Slowly Cooling_Too_Fast->Cool_Slower Yes High_Solubility High Solubility? Cooling_Too_Fast->High_Solubility No High_Solubility->Change_Solvent Check_Solvent_Amount->Reduce_Volume No Optimize_Washing Optimize Washing Step Check_Solvent_Amount->Optimize_Washing Yes

References

Technical Support Center: Purification of 9-Methylfluorene-9-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 9-methylfluorene-9-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Depending on the synthetic route, this could be 9-methylfluorene or other precursors.

  • 9-Fluorenone derivatives: Oxidation of the fluorene ring system, particularly at the C9 position, can lead to the formation of corresponding ketone impurities, which are often colored (yellow).[1]

  • Decarboxylation product: The carboxylic acid group may be lost, resulting in the formation of 9-methylfluorene.

  • Other synthesis-specific byproducts: The specific synthetic pathway can introduce other impurities. For example, if the synthesis involves carboxylation of 9-methylfluorene, residual carboxylation agents or their byproducts might be present.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Acid-Base Extraction: This is a highly effective first step for separating the acidic product from neutral or basic impurities.

  • Recrystallization: This is an excellent method for removing small amounts of impurities and obtaining a highly crystalline final product.

  • Column Chromatography: This technique is useful for separating impurities with similar polarities to the desired product, which may be difficult to remove by other methods.

Q3: How can I assess the purity of my this compound?

A3: Several analytical techniques can be used to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for assessing purity and identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the desired compound and detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity. Impurities will typically broaden the melting point range and lower the melting point.

Troubleshooting Guides

This section addresses specific issues that you might encounter during the purification of this compound.

Problem Possible Cause Recommended Solution
Low recovery after acid-base extraction Incomplete extraction of the carboxylate salt into the aqueous phase.Ensure the pH of the aqueous phase is sufficiently basic (pH > 10) to deprotonate the carboxylic acid completely. Use a sufficient volume of aqueous base and perform multiple extractions.
Incomplete precipitation of the carboxylic acid upon acidification.Ensure the aqueous phase is sufficiently acidic (pH < 4) to fully protonate the carboxylate. Cool the solution in an ice bath to maximize precipitation.
Product "oils out" during recrystallization The chosen solvent is too nonpolar or the compound is still too impure.Try a more polar solvent or a solvent mixture. If the product is still oily, consider a preliminary purification step like acid-base extraction or a quick filtration through a silica plug.
Colored (yellowish) final product Presence of 9-fluorenone impurities due to oxidation.If the color is faint, it might be removed by recrystallization, potentially with the addition of a small amount of activated charcoal. For more significant coloration, column chromatography is recommended. To prevent oxidation, conduct reactions and purifications under an inert atmosphere (e.g., nitrogen or argon).[1]
Broad melting point range The presence of impurities.Re-purify the compound using the appropriate technique. A second recrystallization or column chromatography may be necessary.

Data Presentation

The following tables provide illustrative data on the effectiveness of different purification methods for this compound. Note: This data is representative and may vary depending on the specific experimental conditions and the nature of the crude mixture.

Table 1: Purity and Yield after Acid-Base Extraction

Sample Initial Purity (%) Purity after Extraction (%) Yield (%)
Crude Product859590

Table 2: Purity and Yield after Recrystallization

Sample Initial Purity (%) Purity after Recrystallization (%) Yield (%)
After Acid-Base Extraction95>9985

Table 3: Purity and Yield after Column Chromatography

Sample Initial Purity (%) Purity after Chromatography (%) Yield (%)
Crude Product85>9975

Experimental Protocols

Acid-Base Extraction

This protocol is designed to separate this compound from neutral impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • 6 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent like diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The top layer will be the organic phase containing neutral impurities, and the bottom aqueous layer will contain the sodium salt of this compound.

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times to ensure complete extraction of the carboxylic acid. Combine all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 6 M HCl dropwise with stirring until the solution is acidic (pH < 4, check with pH paper). A white precipitate of this compound should form.

  • Collect the precipitated solid by vacuum filtration, washing with cold deionized water.

  • Dry the purified solid in a vacuum oven.

Acid_Base_Extraction_Workflow cluster_start Starting Material cluster_extraction Extraction cluster_precipitation Precipitation cluster_isolation Isolation start Crude this compound in Organic Solvent extract Add 1M NaOH Shake & Separate start->extract organic_phase Organic Layer (Neutral Impurities) extract->organic_phase Discard aqueous_phase Aqueous Layer (Sodium 9-methylfluorene-9-carboxylate) extract->aqueous_phase acidify Acidify with 6M HCl (to pH < 4) aqueous_phase->acidify precipitate Precipitate of Pure Acid acidify->precipitate filter Vacuum Filtration precipitate->filter dry Dry filter->dry final_product Purified this compound dry->final_product

Acid-Base Extraction Workflow
Recrystallization

This protocol is for the final purification of this compound.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Recrystallization_Workflow cluster_start Starting Material cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry wash->dry final_product Purified Crystals dry->final_product

Recrystallization Workflow
Column Chromatography

This protocol is for the purification of this compound when other methods are insufficient.

Materials:

  • Crude this compound

  • Silica gel

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the eluent, collecting fractions.

  • Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Column_Chromatography_Workflow cluster_setup Setup cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Silica Gel Column load_sample Load Crude Product pack_column->load_sample elute Elute with Solvent load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate final_product Purified Product evaporate->final_product

Column Chromatography Workflow

References

Technical Support Center: Optimizing Derivatization of 9-Methylfluorene-9-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 9-methylfluorene-9-carboxylic acid into its ester and amide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatives of this compound synthesized in a laboratory setting?

A1: The most common derivatives are esters (e.g., methyl, ethyl, or benzyl esters) and amides (formed with primary or secondary amines). These derivatives are often synthesized to alter the compound's solubility, polarity, or to attach it to other molecules of interest. The methyl ester is a frequent choice due to the simplicity of its synthesis.

Q2: I am seeing a persistent yellow impurity in my final product. What is the likely cause?

A2: A yellow impurity is often indicative of oxidation at the C9 position of the fluorene ring, leading to the formation of a 9-fluorenone derivative. This is a common side reaction, especially when the reaction is exposed to air, prolonged heat, or oxidizing agents.

Q3: My esterification reaction is giving a low yield. What are the primary reasons for this?

A3: Low yields in esterification reactions, such as the Fischer esterification, are typically due to the reversible nature of the reaction. The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the carboxylic acid and alcohol, thus lowering the yield. Incomplete reaction due to insufficient reaction time or catalyst concentration can also be a factor.

Q4: What are the advantages of converting this compound to its acid chloride before forming an amide or ester?

A4: Converting the carboxylic acid to its acyl chloride (9-methyl-9H-fluorene-9-carbonyl chloride) activates the carbonyl group, making it much more reactive towards nucleophiles like alcohols and amines. This can lead to faster reaction times, higher yields, and the ability to form derivatives with less reactive nucleophiles.

Troubleshooting Guide

Issue 1: Low Yield of Ester Product
Potential CauseRecommended Solution
Reaction has reached equilibrium Use a large excess of the alcohol (it can even be used as the solvent) to drive the reaction forward.
Presence of water Ensure all glassware is oven-dried and reagents are anhydrous. Consider using a dehydrating agent or a Dean-Stark apparatus to remove water as it forms.
Insufficient catalyst Increase the amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or use a stronger catalyst.
Incomplete reaction Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Issue 2: Formation of Yellow Impurities (Oxidation)
Potential CauseRecommended Solution
Exposure to atmospheric oxygen Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Oxidizing impurities in reagents Use freshly purified solvents and reagents.
Prolonged heating Minimize reaction time at elevated temperatures. Purify the final product by recrystallization or column chromatography to remove the fluorenone byproduct.
Issue 3: Low Yield of Amide Product
Potential CauseRecommended Solution
Poor reactivity of the amine Activate the carboxylic acid first by converting it to an acyl chloride or by using a coupling reagent (e.g., DCC, EDC, HATU).
Steric hindrance If either the carboxylic acid or the amine is sterically hindered, a more potent coupling reagent and longer reaction times may be necessary.
Formation of ammonium salt The acidic carboxylic acid and basic amine can form a salt, which is unreactive. Use of a coupling reagent overcomes this issue.

Experimental Protocols

Note: The following are model protocols based on general procedures for similar compounds and may require optimization for this compound.

Protocol 1: Methyl Esterification using Acid Catalysis (Fischer Esterification)

This protocol is adapted from the esterification of related fluorene carboxylic acids.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 volumes).

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Amide Formation using a Coupling Reagent (EDC/HOBt)

This is a general protocol for amide bond formation.

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Visualizations

experimental_workflow General Workflow for Derivatization start Start with This compound esterification Esterification (e.g., Fischer Esterification) start->esterification amide_formation Amide Formation (e.g., with Coupling Reagents) start->amide_formation workup Aqueous Workup (Extraction and Washing) esterification->workup amide_formation->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Derivative (Ester or Amide) purification->product

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_workflow Troubleshooting Derivatization Reactions start Reaction Issue low_yield Low Yield? start->low_yield yellow_impurity Yellow Impurity? start->yellow_impurity If not low yield low_yield->yellow_impurity No ester_or_amide_yield Ester or Amide? low_yield->ester_or_amide_yield Yes impurity_solution Oxidation Likely: - Run under inert atmosphere - Use pure reagents - Minimize reaction time/temp yellow_impurity->impurity_solution Yes ester_solutions Esterification: - Use excess alcohol - Remove water - Increase catalyst/time/temp ester_or_amide_yield->ester_solutions Ester amide_solutions Amide Formation: - Use coupling reagent - Check amine reactivity - Increase reaction time ester_or_amide_yield->amide_solutions Amide

Caption: A troubleshooting decision tree for common issues in derivatization reactions.

common side reactions in the synthesis of 9-methylfluorene-9-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 9-methylfluorene-9-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis of this compound is typically achieved through a two-step process starting from fluorene. The general strategy involves the sequential introduction of a methyl group and a carboxylic acid group at the C9 position. The order of these steps can be varied, each with its own set of potential side reactions.

Route A: Methylation of fluorene followed by carboxylation of 9-methylfluorene. Route B: Carboxylation of fluorene followed by methylation of 9-fluorenecarboxylic acid.

The most prevalent side reaction across various synthetic routes is the oxidation of the highly reactive C9 position to form 9-fluorenone.

Q2: My reaction mixture turned yellow, and I've isolated a yellow, crystalline byproduct. What is it and how can I avoid it?

A yellow color in the reaction mixture or a yellow crystalline isolate is often indicative of the formation of 9-fluorenone. The methylene bridge at the C9 position of the fluorene ring is highly susceptible to oxidation, which leads to this ketone byproduct.[1] This can occur at various stages of the synthesis if oxygen is present.

Troubleshooting 9-Fluorenone Formation:

Potential Cause Recommended Solution
Presence of atmospheric oxygenConduct all reaction steps under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Oxygen in solventsDegas all solvents prior to use.
Oxidizing impurities in reagentsEnsure all reagents and solvents are purified and free from oxidizing agents.
Prolonged reaction at high temperaturesOptimize the reaction time and temperature to minimize the opportunity for oxidation.

Q3: I am attempting to methylate fluorene first, but I'm getting a mixture of products. What are the likely side reactions?

When methylating fluorene, particularly under basic conditions, there is a risk of over-alkylation. This can lead to the formation of 9,9-dimethylfluorene in addition to the desired 9-methylfluorene.

Troubleshooting Over-methylation:

Potential Cause Recommended Solution
Excess of methylating agentUse a stoichiometric amount or a slight excess of the methylating agent (e.g., methyl iodide).
Strong basic conditionsThe choice of base is critical. Stronger bases can lead to multiple deprotonations and subsequent alkylations. Consider using a milder base or carefully controlling the stoichiometry of a strong base.
Prolonged reaction timeMonitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the desired product is formed.

Q4: I'm following the route of carboxylating fluorene first, but the subsequent methylation of 9-fluorenecarboxylic acid is problematic. What should I look out for?

Methylating 9-fluorenecarboxylic acid can be challenging. The presence of the acidic carboxylic acid group can interfere with the methylation reaction, which is typically carried out under basic conditions. A common issue is the deprotonation of the carboxylic acid, which can affect the reactivity of the C9 position.

Troubleshooting Methylation of 9-Fluorenecarboxylic Acid:

Potential Cause Recommended Solution
Interference from the carboxylic acid groupProtect the carboxylic acid group as an ester (e.g., methyl ester) before proceeding with the methylation at the C9 position. The ester can be subsequently hydrolyzed to yield the final product.
Incomplete reactionEnsure a sufficiently strong base is used to deprotonate the C9 position effectively, even in the presence of the carboxylate.

Experimental Protocols

Synthesis of 9-Fluorenecarboxylic Acid

This protocol is based on the reaction of fluorene with a dialkyl carbonate in the presence of a strong base.

Materials:

  • Fluorene

  • Diethyl carbonate

  • Potassium ethylate

  • Hydrochloric acid

  • Water

Procedure:

  • To a reaction vessel containing a mixture of diethyl carbonate and potassium ethylate, slowly add a solution of fluorene in diethyl carbonate with cooling to maintain a temperature no higher than 40°C.

  • Stir the mixture at 65-70°C for 5 hours.

  • After cooling to 20°C, slowly pour the reaction mixture into a solution of hydrochloric acid and water, ensuring the temperature does not exceed 40°C.[2]

  • The resulting crude 9-fluorenecarboxylic acid can be isolated by filtration and purified by recrystallization.[2]

General Procedure for Methylation of Fluorene

This is a general method for the C9-alkylation of fluorene.

Materials:

  • Fluorene

  • Methyl iodide

  • A suitable base (e.g., sodium amide, potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Dissolve fluorene in an anhydrous solvent under an inert atmosphere.

  • Add the base portion-wise at a controlled temperature (e.g., 0°C or room temperature).

  • Stir the mixture for a period to allow for the formation of the fluorenyl anion.

  • Slowly add methyl iodide to the reaction mixture.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with an appropriate reagent (e.g., water or a saturated ammonium chloride solution).

  • Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_product Analyze Crude Product (TLC, NMR, etc.) start->check_product main_product_ok Desired Product Formed? check_product->main_product_ok low_yield Low Yield main_product_ok->low_yield No end Purify and Characterize Final Product main_product_ok->end Yes unreacted_sm Unreacted Starting Material? low_yield->unreacted_sm side_products Side Products Observed yellow_impurity Yellow Impurity? side_products->yellow_impurity fluorenone Side Product is 9-Fluorenone yellow_impurity->fluorenone Yes other_byproducts Other Byproducts yellow_impurity->other_byproducts No ts_fluorenone Troubleshoot Oxidation: - Use inert atmosphere - Degas solvents - Purify reagents fluorenone->ts_fluorenone check_overalkylation Over-alkylation products (e.g., 9,9-dimethylfluorene)? other_byproducts->check_overalkylation overalkylation Over-alkylation Confirmed check_overalkylation->overalkylation Yes check_overalkylation->unreacted_sm No ts_overalkylation Troubleshoot Over-alkylation: - Reduce amount of alkylating agent - Use milder base - Monitor reaction time overalkylation->ts_overalkylation unreacted_sm->side_products No incomplete_reaction Incomplete Reaction unreacted_sm->incomplete_reaction Yes ts_incomplete_reaction Troubleshoot Incomplete Reaction: - Increase reaction time/temperature - Use stronger base - Check reagent purity incomplete_reaction->ts_incomplete_reaction

Caption: A troubleshooting guide for the synthesis of this compound.

References

Technical Support Center: Optimizing Peptide Coupling with 9-Methylfluorene-9-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when performing peptide coupling reactions with the sterically hindered 9-methylfluorene-9-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling yield with this compound consistently low using my standard protocol?

Low coupling yields are primarily due to the significant steric hindrance presented by the bulky, tricycle 9-methylfluorene group. This bulkiness physically obstructs the approach of the activated carboxylic acid to the amine, dramatically slowing down or preventing the formation of the peptide bond.[1] Standard coupling conditions are often insufficient to overcome this high activation energy barrier.

Q2: Which coupling reagents are most effective for a sterically demanding acid like this compound?

Standard carbodiimide reagents like DCC and DIC are often not potent enough for such sterically demanding couplings.[2] It is highly recommended to switch to more powerful in-situ activating reagents:

  • Onium (Uronium/Aminium) Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form reactive OAt or OBt active esters.[1] HATU is frequently considered superior for many difficult couplings.[1][3]

  • Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[1] They do not carry the risk of chain termination through guanidinylation, a potential side reaction with uronium salts.[1]

  • Acyl Fluorides: For extremely challenging couplings, the in-situ generation of an acyl fluoride using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be a highly effective strategy.[1][2][4]

Q3: What is racemization and how can it be minimized during these difficult couplings?

Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to diastereomeric impurities that are difficult to separate.[1] To minimize this risk:

  • Use Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure is crucial and superior to the standard 1-hydroxybenzotriazole (HOBt) in suppressing racemization.[1] HOAt can also provide anchimeric assistance, enhancing the reaction rate.

  • Choose the Right Base: While DIPEA is common, a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine can reduce the risk of racemization with sensitive substrates.[1][5]

  • Control Temperature: If using heat to drive the reaction, optimize for the shortest time necessary to achieve a satisfactory yield, as prolonged exposure to high temperatures can increase racemization.[1]

Q4: What are the optimal solvents and reaction conditions?

  • Solvents: Inadequate solvation can hinder the reaction.[2] N-methylpyrrolidone (NMP) is often a better choice than DMF or DCM due to its superior solvating properties.[2][6] For particularly difficult cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[2]

  • Time and Temperature: Steric hindrance slows the reaction rate significantly.[2] Increasing the coupling time, for instance from 1-2 hours to overnight, is often necessary.[2] Alternatively, microwave-assisted peptide synthesis can be employed to overcome the activation energy barrier and accelerate the reaction.[1][2]

Systematic Troubleshooting Guide

Issue: Significantly lower than expected peptide yield after coupling with this compound.

This guide provides a systematic workflow to diagnose and resolve the underlying cause of the low yield.

TroubleshootingWorkflow start Low Yield Observed reagent 1. Evaluate Coupling Reagent start->reagent conditions 2. Optimize Reaction Conditions reagent->conditions Using potent reagent, still low yield solution_reagent Switch to HATU, PyAOP, or COMU. For extreme cases, use TFFH (Acyl Fluoride). reagent->solution_reagent Using DCC/DIC? solvation 3. Check Solvation & Aggregation conditions->solvation Optimized conditions, still low yield solution_conditions Increase reaction time (2-24h). Increase temperature (40-60°C) or use microwave. conditions->solution_conditions Standard time/temp? deprotection 4. Verify N-Terminus Deprotection solvation->deprotection Using NMP, still low yield solution_solvation Switch solvent to NMP or a DMF/DCM/NMP mixture. solvation->solution_solvation Using DMF/DCM? solution_deprotection Perform Kaiser test. If positive (blue beads), repeat deprotection step. deprotection->solution_deprotection

Caption: A decision tree for troubleshooting low yield in hindered peptide couplings.

Potential Cause 1: Inefficient Coupling Reagent

Standard carbodiimide reagents (DCC, DIC, EDC) are often insufficient to activate the sterically hindered carboxylic acid effectively.[2][7]

Recommended Solution: Switch to a more potent coupling reagent. The choice of reagent can be the most critical factor in achieving a successful coupling.

Reagent Class Examples Relative Potency for Hindered Couplings Key Considerations
Carbodiimides DCC, DIC, EDCLowGenerally inadequate for this application.[2] Byproducts can be problematic (DCC-urea precipitation, DIC-urea solubility).[7][8]
Onium (Uronium) Salts HATU, HBTU, HCTU, COMUHigh to Very HighHighly effective, forming reactive esters.[1] HATU is often the reagent of choice.[3] Can cause guanidinylation of the free amine if used in large excess.
Phosphonium Salts PyBOP, PyAOPHigh to Very HighExcellent reagents that do not cause guanidinylation.[1] PyAOP is often more effective than PyBOP.
Acyl Fluoride Formers TFFH, XtalFluor-EHighestThe most powerful option for extremely hindered couplings.[1][4] The acyl fluoride intermediate is small, minimizing steric clash.
Potential Cause 2: Suboptimal Reaction Conditions

The high activation energy of the reaction means that standard reaction times and temperatures are often insufficient.

Recommended Solution:

  • Extend Reaction Time: Increase the coupling duration significantly, for example, from 1-2 hours to 4, 12, or even 24 hours.[1][2]

  • Increase Temperature: Gently heating the reaction to 40-60°C can help overcome the energy barrier.

  • Use Microwave Synthesis: Microwave-assisted synthesis is highly effective at accelerating sterically hindered couplings by efficiently transferring energy into the system.[1][2]

Potential Cause 3: Poor Solvation or Peptide Aggregation

If the growing peptide chain is not properly solvated, it can aggregate on the solid support, blocking reactive sites.[9]

Recommended Solution:

  • Change Solvent: Switch from standard solvents like DCM or DMF to NMP, which has stronger solvating properties.[2][6]

  • Use Solvent Mixtures: Employ "disruptive" solvent mixtures like DMF/DCM (1:1) or a combination including NMP to improve solvation.[2]

Potential Cause 4: Incomplete Deprotection of the N-Terminus

Low yield can also result from an incomplete prior step. If the N-terminal Fmoc group of the resin-bound peptide is not fully removed, there will be no free amine available for the coupling reaction.[10]

Recommended Solution:

  • Monitor Deprotection: After the Fmoc-deprotection step, perform a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, to check for the presence of free primary amines.[10]

  • Interpret Results: A positive Kaiser test (dark blue beads) indicates successful deprotection and the presence of free amines ready for coupling.[10] If the test is negative, the deprotection step should be repeated.

Detailed Experimental Protocols

Protocol 1: High-Potency Onium Salt Double Coupling (HATU)

This protocol is recommended as the first approach for coupling this compound.

  • Deprotection: Following standard solid-phase peptide synthesis (SPPS) procedures, deprotect the N-terminal Fmoc group of the resin-bound peptide (e.g., using 20% piperidine in DMF).

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

  • Pre-activation:

    • In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP or DMF.

    • Add a non-nucleophilic base like DIPEA (8 equivalents).

    • Allow this pre-activation mixture to stand for 1-5 minutes.[2]

  • First Coupling: Add the activated acid solution to the resin. Agitate the reaction vessel for 45-60 minutes at room temperature.

  • Washing: Wash the resin with DMF (3-5 times).

  • Second Coupling (Recommended): To ensure maximum yield, repeat steps 3 through 5 with a fresh solution of activated this compound.

  • Confirmation: Before proceeding to the next deprotection step, perform a Kaiser test. A negative result (colorless or yellow beads) confirms complete coupling. If the test is positive, a third coupling may be considered.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent onium/phosphonium reagents fail to provide a satisfactory yield.[2][4]

  • Deprotection and Washing: Perform steps 1 and 2 from the protocol above.

  • Acyl Fluoride Formation:

    • In a separate vessel, dissolve this compound (3-4 equivalents) in anhydrous DCM or DMF.

    • Add a fluorinating agent such as TFFH (3-4 equivalents) and a suitable base like DIPEA (6-8 equivalents).

    • Allow the mixture to react for approximately 10-15 minutes to form the acyl fluoride in situ.

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

  • Reaction Time: Allow the reaction to proceed for an extended period (2-12 hours). Monitoring for completeness is crucial as reaction times can be significantly longer.

  • Washing and Confirmation: Wash the resin thoroughly with DMF and perform a Kaiser test to confirm the completion of the coupling.

Experimental Workflow Diagram

PeptideCouplingWorkflow cluster_SPPS_Cycle Single Coupling Cycle cluster_Activation Acid Activation (Separate Vessel) resin Resin with N-terminal Fmoc-protected Amine deprotection 1. Deprotection (e.g., 20% Piperidine/DMF) resin->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 4. Coupling Reaction (Add activated acid to resin) wash1->coupling wash2 5. Wash (DMF) coupling->wash2 kaiser 6. Confirmation (Kaiser Test) wash2->kaiser kaiser->coupling Positive (Incomplete) Recouple next_cycle Proceed to next cycle or Final Cleavage kaiser->next_cycle Negative (Complete) acid 9-Methylfluorene-9-COOH + Coupling Reagent (HATU) + Base (DIPEA) in NMP preactivation 3. Pre-activate (1-5 min) acid->preactivation preactivation->coupling Add to Resin

Caption: A standard workflow for a single solid-phase peptide synthesis coupling cycle.

References

preventing degradation of 9-methylfluorene-9-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 9-Methylfluorene-9-Carboxylic Acid

This technical support center provides guidance on preventing the degradation of this compound during storage. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound, leading to its degradation.

Q1: I've observed a change in the color of my stored this compound, from a white or off-white solid to a yellowish or brownish hue. What could be the cause?

A1: A color change often indicates chemical degradation. For fluorene derivatives, a common degradation pathway is oxidation, particularly at the C-9 position of the fluorene ring system.[1][2] The formation of oxidized species, such as fluorenone-type compounds, can introduce chromophores that absorb light in the visible spectrum, leading to a colored appearance.[1] Exposure to air (oxygen) and light can accelerate this process.

Q2: My compound shows poor solubility in the expected solvent after a period of storage. Could this be related to degradation?

A2: Yes, a change in solubility can be a sign of degradation. If the compound undergoes degradation to form impurities or polymeric byproducts, these new substances may have different solubility profiles compared to the pure parent compound. For instance, the formation of more polar oxidized species or less polar decarboxylated products could alter the overall solubility characteristics of the sample.

Q3: I suspect my sample has degraded. What analytical techniques can I use to confirm this?

A3: Several analytical techniques can be employed to assess the purity and identify potential degradation products of this compound.

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing purity. A fresh sample should ideally show a single major peak. The presence of additional peaks in an aged sample is a strong indicator of degradation.

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of impurities. This can help in elucidating the structure of degradation products, such as the corresponding fluorenone derivative or decarboxylated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information. Changes in the chemical shifts or the appearance of new signals compared to a reference spectrum of the pure compound can confirm degradation and help identify the degradation products.

  • Infrared (IR) Spectroscopy: Can be used to detect changes in functional groups. For example, the formation of a ketone group during oxidation would result in a new characteristic carbonyl (C=O) stretching band in the IR spectrum.

Q4: Can the carboxylic acid group itself contribute to degradation during storage?

A4: While the fluorene moiety is susceptible to oxidation, the carboxylic acid group can also be involved in degradation, primarily through decarboxylation. This process involves the loss of carbon dioxide (CO₂) from the carboxyl group. While this often requires elevated temperatures, the stability of the resulting carbanion can influence the ease of decarboxylation even at lower temperatures over long storage periods. The presence of acidic or basic impurities could potentially catalyze this process.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to minimize degradation?

A1: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Cool and dry conditions are recommended.[3][4][5] Refrigeration (2-8 °C) is a good practice for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.[6]

  • Light: Protect from light by storing in an amber or opaque container.[4]

  • Container: Use a tightly sealed container to prevent moisture and air ingress.[3][4][5]

Q2: How does the structure of this compound influence its stability?

A2: The stability of this compound is influenced by both the fluorene ring system and the substituents at the 9-position. The 9-position of fluorene is known to be particularly reactive and susceptible to oxidation.[2] The presence of a methyl group and a carboxylic acid group at this position helps to stabilize it compared to an unsubstituted 9-position. However, the benzylic nature of the C-9 carbon still makes it a potential site for oxidative attack. The stability of the carboxylate anion, which is influenced by the electron-withdrawing or donating nature of the rest of the molecule, affects the acidity and reactivity of the carboxylic acid group.[7][8][9]

Q3: Are there any incompatible materials I should avoid storing this compound with?

A3: Yes, you should avoid storing this compound with strong oxidizing agents.[3][5] Contact with oxidizers can promote the degradation of the fluorene ring system. It is also good practice to avoid storage with strong acids or bases, which could potentially catalyze decarboxylation or other reactions.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain detailing the degradation rates of this compound under various storage conditions. However, the following table summarizes the general stability recommendations based on available safety data sheets and knowledge of similar compounds.

ParameterRecommended ConditionRationale
Temperature Cool and dry (Refrigerated for long-term)Slows down the rate of chemical reactions, including oxidation and decarboxylation.
Atmosphere Inert (Argon or Nitrogen)Minimizes oxidation of the fluorene moiety.[6]
Light Exposure Protect from light (Amber or opaque vial)Prevents photo-oxidation.
Moisture Tightly sealed containerPrevents hydrolysis and potential catalysis of degradation pathways.
pH NeutralAvoids acid or base-catalyzed degradation.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general procedure for a long-term stability study of this compound.

  • Sample Preparation:

    • Procure a high-purity sample of this compound.

    • Characterize the initial purity of the sample using HPLC, MS, and NMR to establish a baseline (T=0).

    • Aliquot the sample into multiple amber glass vials.

  • Storage Conditions:

    • Divide the vials into different storage condition groups:

      • Group A (Control): -20°C, under argon, protected from light.

      • Group B: Room temperature (20-25°C), in air, exposed to ambient light.

      • Group C: 40°C, in air, protected from light.

      • Group D: Room temperature, under argon, protected from light.

      • (Optional) Additional conditions can include varying humidity levels.

  • Time Points:

    • Establish a schedule for sample analysis (e.g., 1, 3, 6, 12, and 24 months).

  • Analysis:

    • At each time point, take one vial from each storage group.

    • Analyze the sample using HPLC to determine the percentage of the parent compound remaining and to quantify any degradation products.

    • Use LC-MS to identify the molecular weights of any new peaks observed in the HPLC chromatogram.

    • If significant degradation is observed, use NMR to elucidate the structure of the major degradation products.

  • Data Evaluation:

    • Plot the percentage of this compound remaining versus time for each storage condition.

    • Determine the degradation rate for each condition.

    • Identify the major degradation products and propose the degradation pathway.

Visualizations

Degradation_Pathway 9-Methylfluorene-9-carboxylic_acid This compound Oxidation Oxidation (O2, Light) 9-Methylfluorene-9-carboxylic_acid->Oxidation Decarboxylation Decarboxylation (Heat, Acid/Base) 9-Methylfluorene-9-carboxylic_acid->Decarboxylation Oxidized_Product Oxidized Product (e.g., Fluorenone derivative) Oxidation->Oxidized_Product Decarboxylated_Product 9-Methylfluorene + CO2 Decarboxylation->Decarboxylated_Product

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_start Start cluster_analysis Initial Analysis (T=0) cluster_storage Storage Conditions cluster_timepoint_analysis Time Point Analysis cluster_end End Start_Node High-Purity Sample HPLC_0 HPLC Start_Node->HPLC_0 MS_0 MS Start_Node->MS_0 NMR_0 NMR Start_Node->NMR_0 Condition_A Control (-20°C, Inert) Condition_B Ambient (RT, Air, Light) Condition_C Accelerated (40°C, Air) HPLC_t HPLC Condition_A->HPLC_t Condition_B->HPLC_t Condition_C->HPLC_t MS_t MS HPLC_t->MS_t NMR_t NMR (if needed) MS_t->NMR_t End_Node Data Evaluation & Degradation Pathway NMR_t->End_Node

Caption: Workflow for a stability study of this compound.

References

Technical Support Center: Scale-Up Synthesis of 9-Methylfluorene-9-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 9-methylfluorene-9-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent route is a two-step process. First, fluorene is deprotonated at the C9 position with a strong base, followed by methylation with an appropriate methylating agent (e.g., methyl iodide). The resulting 9-methylfluorene is then deprotonated again at the C9 position and subsequently carboxylated using carbon dioxide (gas or dry ice).

Q2: Why is the C9 position of fluorene so acidic?

A2: The C9-H protons are notably acidic (pKa ≈ 22.6 in DMSO) because their removal results in the formation of the fluorenyl anion.[1] This anion is highly stabilized by resonance, as the negative charge is delocalized over the entire aromatic system, making it a stable conjugate base.[1]

Q3: What are the primary challenges when scaling this synthesis from the lab to a pilot plant?

A3: Key scale-up challenges include:

  • Reagent Handling & Safety: Managing large quantities of pyrophoric bases (like n-butyllithium) or water-reactive bases (like sodium hydride) requires specialized equipment and stringent safety protocols.

  • Thermal Management: Both the deprotonation and carboxylation steps can be highly exothermic. Inefficient heat dissipation in large reactors can lead to side reactions, impurity formation, and potential thermal runaway.

  • Mass Transfer limitations: In the carboxylation step, ensuring efficient contact between the 9-methylfluorenyl anion and gaseous CO2 can be difficult in a large volume. Poor mass transfer can lead to incomplete reaction and lower yields.

  • Work-up and Isolation: Handling large volumes of solvents for extraction and quenching becomes inefficient. Phase separations can be slow, and filtration of large product quantities requires different equipment than lab-scale Büchner funnels.

Q4: What are the typical impurities I should expect?

A4: Common impurities include unreacted 9-methylfluorene, residual starting fluorene, the dialkylated byproduct (9,9-dimethylfluorene), and potentially fluorenone if oxidation occurs.[2]

Troubleshooting Guide

Issue 1: Low Yield in the Methylation Step (Fluorene → 9-Methylfluorene)

Question Possible Cause(s) Suggested Solution(s)
My yield of 9-methylfluorene is low after scaling up. 1. Incomplete Deprotonation: The base may be degrading due to exposure to moisture or air. On a large scale, surface area to volume ratio decreases, making anhydrous conditions even more critical. 2. Side Reactions: Over-alkylation can occur, leading to 9,9-dimethylfluorene. This is often exacerbated by localized "hot spots" of high methyl iodide concentration or inadequate temperature control. 3. Poor Mixing: Inadequate agitation in a large reactor can lead to localized areas of high or low reagent concentration, resulting in incomplete reaction or side product formation.1. Ensure Strict Anhydrous Conditions: Purge the reactor thoroughly with an inert gas (N₂ or Ar). Use freshly titrated or high-purity base. Add the base subsurface if possible to avoid reaction with headspace moisture. 2. Control Reagent Addition: Add the methylating agent slowly and subsurface, maintaining a consistent low temperature (e.g., below 0 °C) to dissipate heat. 3. Optimize Agitation: Ensure the reactor's impeller design and speed are sufficient for homogenous mixing of the reaction mass. Install baffles if necessary to prevent vortexing.

Issue 2: Inefficient Carboxylation and Formation of Byproducts

Question Possible Cause(s) Suggested Solution(s)
The conversion of 9-methylfluorene to the carboxylic acid is incomplete. 1. Poor CO₂ Dispersion (Mass Transfer Limitation): Gaseous CO₂ may not be dissolving and reacting efficiently with the anion solution. Bubbling gas through a large, unstirred volume is highly inefficient. 2. Premature Quenching: The 9-methylfluorenyl anion can be quenched by moisture or acidic impurities before it has a chance to react with CO₂. 3. Low Reactivity: The reaction temperature may be too low, slowing down the carboxylation rate significantly.1. Improve Gas Delivery: Use a gas dispersion tube (sparger) to create fine bubbles and maximize the gas-liquid interface. Ensure vigorous overhead stirring to constantly refresh the surface. Alternatively, add crushed dry ice portion-wise, which can also help control temperature. 2. Maintain Inert & Anhydrous Conditions: Use dry solvents and ensure the CO₂ source is dry. Purge all lines thoroughly before starting the gas addition. 3. Optimize Temperature: While initial deprotonation may be done at low temperatures, the carboxylation may proceed more efficiently at slightly higher temperatures (e.g., 0 °C to 10 °C). Monitor the reaction progress by in-process control (IPC) like TLC or HPLC.

Issue 3: Difficult Product Isolation and Purification

Question Possible Cause(s) Suggested Solution(s)
The product precipitates as an oil or is difficult to filter during work-up. 1. Incorrect pH during Acidification: If the pH is not sufficiently acidic, the product will remain as the carboxylate salt, which may be more soluble or form an oil.[3] 2. Solvent Choice: The solvent used for precipitation or recrystallization may not be optimal, leading to poor crystal formation.1. Controlled Acidification: Add acid slowly while monitoring the pH to ensure complete protonation to the carboxylic acid (typically pH < 2). Cooling during this step can promote better crystal formation.[4] 2. Solvent Screen for Recrystallization: Perform small-scale experiments to find a suitable solvent or solvent system (e.g., methanol/water, ethyl acetate/hexane) for effective recrystallization and impurity removal.[5]

Data Presentation

The following tables present illustrative data on how reaction parameters can affect the synthesis. Note: This data is representative and intended for guidance.

Table 1: Effect of Base and Solvent on Methylation Yield

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield of 9-Methylfluorene (%)Yield of 9,9-Dimethylfluorene (%)
1n-BuLi (1.1)THF-78 to 028510
2NaH (1.2)DMF0 to 2547815
3t-BuOK (1.5)Toluene25392[6]5
4KOH (2.0)DMSO256758

Table 2: Influence of CO₂ Source and Temperature on Carboxylation

EntryBaseCO₂ SourceTemperature (°C)Time (h)Conversion (%)
1n-BuLiGas (1 atm)-78465
2n-BuLiGas (1 atm)0288
3n-BuLiDry Ice-78295
4NaHDry Ice-10 to 0391

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (Exemplary)

  • Step 1: Methylation.

    • To a flame-dried 500 mL round-bottom flask under argon, add fluorene (10.0 g, 60.2 mmol) and 200 mL of anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.6 M in hexanes, 41.4 mL, 66.2 mmol) dropwise over 20 minutes. The solution will turn a deep orange/red color. Stir for 30 minutes.

    • Add methyl iodide (4.12 mL, 66.2 mmol) dropwise. Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to room temperature.

    • Quench the reaction by carefully adding 50 mL of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 9-methylfluorene.

  • Step 2: Carboxylation.

    • Dissolve the crude 9-methylfluorene (approx. 60 mmol) in 200 mL of anhydrous THF in a flame-dried 500 mL flask under argon.

    • Cool the solution to -78 °C.

    • Slowly add n-butyllithium (1.6 M, 41.4 mL, 66.2 mmol) dropwise. Stir for 30 minutes.

    • Carefully add an excess of crushed dry ice in small portions, ensuring the temperature does not rise above -60 °C.

    • Once the addition is complete, allow the mixture to warm to room temperature.

    • Add 100 mL of water. Separate the layers and wash the aqueous layer with 50 mL of diethyl ether.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with cold 6M HCl.[4]

    • Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield this compound.

Visualizations

Workflow and Decision Diagrams

Synthesis_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Carboxylation cluster_workup Work-up & Purification F Fluorene Deprot1 Deprotonation (Base, Anhydrous Solvent) F->Deprot1 Anion1 Fluorenyl Anion Deprot1->Anion1 MeI Methylation (CH3I) Anion1->MeI MeF 9-Methylfluorene (Crude) MeI->MeF Deprot2 Deprotonation (Base, Anhydrous Solvent) MeF->Deprot2 Anion2 9-Methylfluorenyl Anion Deprot2->Anion2 CO2 Carboxylation (CO2 Source) Anion2->CO2 Salt Carboxylate Salt CO2->Salt Acidify Acidification (HCl) Salt->Acidify Filter Filtration & Washing Acidify->Filter Purify Recrystallization Filter->Purify Product Final Product Purify->Product

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting_Tree cluster_1 Methylation Troubleshooting cluster_2 Carboxylation Troubleshooting Start Low Final Yield CheckStep1 Analyze IPC from Step 1 (Methylation) Start->CheckStep1 Is yield of 9-methylfluorene low? CheckStep2 Analyze IPC from Step 2 (Carboxylation) Start->CheckStep2 Is yield of 9-methylfluorene okay? Cause1A Cause: Incomplete Deprotonation Solution: Check base quality, ensure strict anhydrous conditions. CheckStep1->Cause1A Cause1B Cause: Side Reactions (Dialkylation) Solution: Improve temperature control, slow addition of MeI. CheckStep1->Cause1B Cause2A Cause: Incomplete Carboxylation Solution: Improve CO2 dispersion (sparger), check for moisture. CheckStep2->Cause2A Cause2B Cause: Poor Isolation Solution: Ensure complete acidification (pH < 2), optimize crystallization solvent. CheckStep2->Cause2B

Caption: Decision tree for troubleshooting low yield issues in the synthesis.

References

identifying byproducts in 9-methylfluorene-9-carboxylic acid reactions by NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 9-methylfluorene-9-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts in their reactions using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the likely byproducts?

A common and effective method for synthesizing this compound involves a two-step process: the alkylation of fluorene to form 9-methylfluorene, followed by carboxylation.

Step 1: Alkylation of Fluorene This is typically achieved by reacting fluorene with a methylating agent (e.g., methyl iodide) in the presence of a strong base.

Step 2: Carboxylation of 9-Methylfluorene The 9-methylfluorene is then deprotonated at the C9 position with a strong base (like an organolithium reagent, e.g., n-butyllithium) to form a carbanion, which is then quenched with carbon dioxide to yield the desired carboxylic acid after acidic workup.

Potential Byproducts:

  • 9-Fluorenone: A common byproduct resulting from the oxidation of the fluorene starting material or the 9-methylfluorene intermediate. The C9 position is susceptible to oxidation, especially if the reaction is not performed under an inert atmosphere.

  • Unreacted Starting Material (9-Methylfluorene): Incomplete carboxylation will result in the presence of the starting material in the final product.

  • Dialkylated Fluorene: Although less common with methyl groups due to sterics, over-alkylation can occur, leading to 9,9-dimethylfluorene if conditions are not carefully controlled.

  • Products from Grignard-type Reactions (if applicable): If a Grignard reagent is used for carboxylation, byproducts from Wurtz coupling could be present.

Troubleshooting by NMR Spectroscopy

A primary challenge in the synthesis of this compound is confirming the identity of the product and identifying impurities. NMR spectroscopy is the most powerful tool for this purpose.

Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the byproducts?

To identify byproducts, compare your spectrum to the expected spectrum of this compound and the known spectra of potential impurities.

Expected ¹H NMR Signals for this compound:

  • Aromatic Protons (8H): Multiple signals in the aromatic region, typically between δ 7.2 and 7.9 ppm.

  • Methyl Protons (3H): A singlet for the methyl group, expected to be significantly downfield due to the adjacent quaternary carbon and carboxylic acid, likely in the range of δ 1.5-2.0 ppm.

  • Carboxylic Acid Proton (1H): A broad singlet at a characteristic downfield chemical shift, typically δ 10-13 ppm.

Table 1: ¹H NMR Data for Identification of Byproducts

Compound NameKey ¹H NMR Signals (in CDCl₃)How to Differentiate from Product
This compound (Product) ~7.2-7.9 ppm (m, 8H), ~1.5-2.0 ppm (s, 3H), ~10-13 ppm (br s, 1H)Look for the simultaneous presence of the methyl singlet and the very downfield carboxylic acid proton.
9-Methylfluorene (Starting Material) ~7.2-7.8 ppm (m, 8H), ~3.9 ppm (q, 1H), ~1.5 ppm (d, 3H)Absence of the carboxylic acid proton. The C9 proton is a quartet, and the methyl group is a doublet.
9-Fluorenone (Oxidation Byproduct) ~7.2-7.7 ppm (m, 8H)Absence of both the methyl and carboxylic acid proton signals. The aromatic region will show a different pattern.

Q3: How can ¹³C NMR help in identifying impurities?

¹³C NMR is particularly useful for identifying quaternary carbons and the carbonyl carbon of the carboxylic acid and potential ketone byproducts.

Expected ¹³C NMR Signals for this compound:

  • Carboxylic Acid Carbonyl: ~175-185 ppm

  • Aromatic Carbons: ~120-150 ppm

  • C9 Quaternary Carbon: ~50-60 ppm

  • Methyl Carbon: ~20-30 ppm

Table 2: ¹³C NMR Data for Identification of Byproducts

Compound NameKey ¹³C NMR Signals (in CDCl₃)How to Differentiate from Product
This compound (Product) ~175-185 ppm (C=O), ~50-60 ppm (C9)Presence of the carboxylic acid carbonyl signal and the quaternary C9 signal.
9-Methylfluorene (Starting Material) ~120-148 ppm (aromatic), ~47 ppm (C9), ~21 ppm (CH₃)Absence of the carboxylic acid carbonyl signal. The C9 carbon is a methine, not a quaternary carbon.
9-Fluorenone (Oxidation Byproduct) ~193 ppm (C=O), ~120-144 ppm (aromatic)A significantly downfield carbonyl signal characteristic of a ketone.

Experimental Protocols

Synthesis of this compound (Adapted from related procedures)

Materials:

  • 9-Methylfluorene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, including a three-necked flask, dropping funnel, and condenser

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (nitrogen or argon), dissolve 9-methylfluorene in anhydrous diethyl ether or THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes via the dropping funnel while maintaining the low temperature. Stir the resulting solution for 1-2 hours at -78 °C. The formation of the red-colored fluorenyl anion indicates successful deprotonation.

  • Carboxylation: Crush dry ice into a powder and add it in excess to the reaction mixture in small portions. The red color of the anion should disappear. Allow the reaction mixture to slowly warm to room temperature.

  • Workup: Quench the reaction by slowly adding water. Acidify the mixture with concentrated hydrochloric acid until the aqueous layer is acidic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Visualizing the Reaction Pathway and Byproduct Formation

The following diagram illustrates the synthetic pathway for this compound and highlights where the main byproducts can form.

reaction_workflow fluorene Fluorene methylfluorene 9-Methylfluorene fluorene->methylfluorene Alkylation fluorenone 9-Fluorenone (Oxidation Byproduct) fluorene->fluorenone product 9-Methylfluorene- 9-carboxylic Acid methylfluorene->product Carboxylation methylfluorene->fluorenone co2 CO2 (Dry Ice) co2->product base1 Base (e.g., NaH) + Methyl Iodide base1->fluorene base2 Strong Base (e.g., n-BuLi) base2->methylfluorene oxygen1 O2 (air) oxygen1->fluorene oxygen2 O2 (air) oxygen2->methylfluorene

Caption: Synthetic pathway and potential byproduct formation.

This guide provides a foundational understanding for troubleshooting the synthesis of this compound. For more complex issues, further analytical techniques such as Mass Spectrometry (MS) and Infrared (IR) spectroscopy may be required. Always consult safety data sheets (SDS) for all chemicals used.

Validation & Comparative

A Comparative Guide to Chiral Resolving Acids: Evaluating the Potential of 9-Methylfluorene-9-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral resolving agent is a critical step in the separation of enantiomers. This guide provides a comparative overview of commonly used chiral acids for the resolution of racemic amines, with a special focus on the potential utility of 9-methylfluorene-9-carboxylic acid. Due to a lack of specific experimental data in the public domain for this compound as a resolving agent, this guide will establish a framework for its evaluation by comparing the known performance of established chiral acids.

The Principle of Diastereomeric Salt Resolution

Chiral resolution by diastereomeric salt formation remains a widely practiced and effective method for separating enantiomers on both laboratory and industrial scales. The fundamental principle involves the reaction of a racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral resolving agent (a chiral acid). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, most notably different solubilities in a given solvent. This disparity in solubility allows for the separation of the less soluble diastereomer through fractional crystallization. Subsequently, the desired enantiomer of the amine can be liberated from the isolated salt.

Established Chiral Acids for Amine Resolution

Several chiral acids have proven to be effective resolving agents for a wide range of amines. The choice of a suitable acid is often empirical and depends on the specific properties of the amine to be resolved. Below is a comparison of some commonly employed chiral acids.

Resolving AgentChemical StructureKey Characteristics
L-(+)-Tartaric Acid HOOC-CH(OH)-CH(OH)-COOHReadily available, relatively inexpensive, and effective for a broad range of primary and secondary amines. Often forms well-defined crystalline salts.
(1S)-(+)-10-Camphorsulfonic Acid C₁₀H₁₅O₄SA strong acid that can form stable, crystalline salts with weakly basic amines. Its rigid structure can lead to good chiral recognition.
(R)-(-)-Mandelic Acid C₆H₅CH(OH)COOHAn aromatic carboxylic acid that is often effective for the resolution of amines containing aromatic rings.
O,O'-Dibenzoyl-D-tartaric acid C₁₈H₁₄O₈A derivative of tartaric acid with bulky benzoyl groups that can enhance the crystallinity and solubility differences of the diastereomeric salts.

Evaluating this compound as a Potential Resolving Agent

Structural Considerations:

  • Rigid Fluorenyl Backbone: The rigid and planar fluorene core provides a well-defined and sterically demanding structure. This rigidity can facilitate more specific molecular interactions and potentially lead to greater differences in the crystal packing and solubility of the resulting diastereomeric salts.

  • Carboxylic Acid Functionality: The presence of the carboxylic acid group allows for the formation of salts with basic amines.

  • Methyl Group at the 9-Position: The methyl group adds to the steric bulk and chirality at the quaternary center, which could play a crucial role in the chiral recognition process.

Experimental Protocols for Evaluating a Novel Chiral Resolving Agent

To assess the efficacy of this compound as a resolving agent, a systematic experimental approach is required. The following protocol outlines a general procedure for the resolution of a racemic amine.

General Experimental Workflow for Chiral Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation of Enantiomers racemic_amine Racemic Amine ((R/S)-Amine) mixing Mixing and Heating (to dissolve) racemic_amine->mixing chiral_acid Chiral Acid (e.g., (R)-9-Methylfluorene- 9-carboxylic Acid) chiral_acid->mixing solvent Suitable Solvent solvent->mixing cooling Cooling (Slowly to RT, then ice bath) mixing->cooling filtration Filtration cooling->filtration less_soluble Less Soluble Diastereomeric Salt ((S)-Amine-(R)-Acid) filtration->less_soluble mother_liquor Mother Liquor (Contains More Soluble Diastereomeric Salt: (R)-Amine-(R)-Acid) filtration->mother_liquor base_treatment_S Base Treatment (e.g., NaOH aq.) less_soluble->base_treatment_S base_treatment_R Base Treatment (e.g., NaOH aq.) mother_liquor->base_treatment_R extraction_S Extraction with Organic Solvent base_treatment_S->extraction_S pure_S_amine Pure (S)-Amine extraction_S->pure_S_amine extraction_R Extraction with Organic Solvent base_treatment_R->extraction_R pure_R_amine Pure (R)-Amine extraction_R->pure_R_amine G start Racemic Amine to be Resolved lit_search Literature Search for Similar Compounds start->lit_search acid_selection Select a Panel of Chiral Acids (e.g., Tartaric, Camphorsulfonic, 9-Methylfluorene-9-carboxylic) lit_search->acid_selection screening Small-Scale Screening Experiments acid_selection->screening crystallization_check Formation of Crystalline Salt? screening->crystallization_check optimization Optimize Solvent and Stoichiometry crystallization_check->optimization Yes failure No or Poor Resolution crystallization_check->failure No scale_up Scale-up Resolution optimization->scale_up purity_analysis Analyze Enantiomeric Purity (Chiral HPLC/GC) scale_up->purity_analysis success Successful Resolution purity_analysis->success failure->acid_selection Try different acid

Biological Activity of 9-Methylfluorene-9-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorene scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This guide focuses on a specific subclass, 9-methylfluorene-9-carboxylic acid and its derivatives, to provide a comparative overview of their biological potential based on available experimental data. While comprehensive comparative studies on a wide range of these specific derivatives are limited, this guide synthesizes the existing data on the parent compound and closely related analogues to inform future research and drug discovery efforts.

Overview of Biological Potential

Derivatives of the fluorene core have shown promise in several therapeutic areas. The introduction of a carboxylic acid group at the 9-position, along with a methyl group, offers a unique chemical scaffold that can be readily modified to explore structure-activity relationships. The primary areas of investigation for fluorene-containing compounds include oncology, infectious diseases, and inflammatory conditions.

Comparative Biological Data

Currently, there is a notable lack of publicly available, head-to-head comparative studies on a series of this compound derivatives for a specific biological target. However, data from closely related fluorene derivatives provide valuable insights into their potential activities.

Table 1: Biological Activity of Selected Fluorene Derivatives

Compound/Derivative ClassTarget/ActivityMeasurementValueReference
Fluorene-triazole hybridsAnticancer (MOLM-13 cell line)IC5012.5 - 25.5 µM[1]
9-Fluorenone derivativesAntiviral (SARS-CoV-2)IC50180 nM (Tilorone)[2]
9H-fluoren-9-one oxime derivativesAntimicrobial (Staphylococcus aureus)-Significant activity[2]
9,9-bis(4-hydroxyphenyl) fluorene (BHPF)Antifungal (Candida biofilms)Inhibition97% at 10 µg/mL[2]
Fluorene-9-acetic acid (FAA)Antifungal (Candida biofilms)Inhibition89% at 10 µg/mL[2]

Note: The compounds listed are structurally related to this compound but do not belong to the exact derivative class. This data is presented to indicate the potential of the broader fluorene scaffold.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of fluorene derivatives, which can be adapted for the study of this compound derivatives.

Anticancer Activity (Cytotoxicity Assay)
  • Cell Culture: Human cancer cell lines (e.g., HCT-116, SNB-19, MDA-MB-231, MOLM-13) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or resazurin-based assays. The absorbance is measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

Antimicrobial Activity (Broth Microdilution Assay)
  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities observed in related fluorene derivatives, several signaling pathways and mechanisms of action can be postulated for this compound derivatives.

Anticancer Activity

Fluorene derivatives have been suggested to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific pathways may vary depending on the cell type and the chemical substitutions on the fluorene ring.

anticancer_pathway This compound derivative This compound derivative Cancer Cell Cancer Cell This compound derivative->Cancer Cell Enters Apoptosis Induction Apoptosis Induction Cancer Cell->Apoptosis Induction Triggers Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Induces Inhibition of Proliferation Inhibition of Proliferation Apoptosis Induction->Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation antimicrobial_workflow Derivative 9-Methylfluorene-9- carboxylic acid derivative MicrobialCell Microbial Cell Derivative->MicrobialCell Interacts with MembraneDisruption Membrane Disruption MicrobialCell->MembraneDisruption EnzymeInhibition Enzyme Inhibition MicrobialCell->EnzymeInhibition BiofilmInhibition Biofilm Formation Inhibition MicrobialCell->BiofilmInhibition CellDeath Microbial Cell Death/ Growth Inhibition MembraneDisruption->CellDeath EnzymeInhibition->CellDeath BiofilmInhibition->CellDeath

References

A Comparative Guide to the Validation of Analytical Methods for 9-methylfluorene-9-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and scientific research, the rigorous validation of analytical methods is paramount to ensure data integrity, reliability, and regulatory compliance. This guide provides a comprehensive comparison of potential analytical methods for the quantification of 9-methylfluorene-9-carboxylic acid, a key chemical entity. The validation frameworks discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines (Q2(R1) and Q2(R2)), which represent the global standard for analytical procedure validation.[1][2][3][4]

This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of common analytical techniques, their validation parameters, and detailed experimental protocols. By presenting this information in a structured format, this guide aims to facilitate the selection and implementation of a suitable analytical method for this compound.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the intended purpose of the analysis, the nature of the sample matrix, and the required sensitivity and selectivity. For this compound, several techniques can be considered, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most prevalent.

Analytical MethodPrinciplePotential AdvantagesPotential Challenges
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, widely available, suitable for routine quality control.Moderate sensitivity, potential for interference from co-eluting impurities.
HPLC-FLD (with derivatization) Separation based on polarity, detection via fluorescence after chemical modification of the analyte.High sensitivity and selectivity.[5]Requires an additional derivatization step, which can add complexity and variability.
GC-MS Separation based on volatility and polarity, detection by mass spectrometry.High specificity and sensitivity, provides structural information.Requires derivatization to increase volatility, potential for thermal degradation.

Experimental Protocols and Validation Parameters

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose.[2] The core validation parameters as stipulated by ICH guidelines include specificity, linearity, range, accuracy, precision, and robustness.[3][6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

a) Experimental Protocol:

  • Chromatographic System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% formic acid (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 265 nm.

  • Standard and Sample Preparation: Standards of this compound are prepared in the mobile phase. Samples are diluted with the mobile phase to fall within the calibration range.

b) Validation Data Summary:

Validation ParameterAcceptance CriteriaExpected Performance
Specificity Peak purity index > 0.999; baseline resolution from known impurities.The method is specific for the analyte.
Linearity (R²) ≥ 0.999> 0.999 over the concentration range of 1-100 µg/mL.
Range To be defined based on the application.1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%.Repeatability: < 1.0%; Intermediate Precision: < 1.5%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.1 µg/mL.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.0.3 µg/mL.
Robustness % RSD ≤ 2.0% after minor changes in method parameters.The method is robust to small variations in mobile phase composition, flow rate, and column temperature.
Gas Chromatography-Mass Spectrometry (GC-MS)

a) Experimental Protocol:

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

  • Derivatization: Samples and standards are derivatized with a silylating agent (e.g., BSTFA with 1% TMCS) prior to injection to increase volatility.

b) Validation Data Summary:

Validation ParameterAcceptance CriteriaExpected Performance
Specificity No interfering peaks at the retention time of the analyte and its qualifier ions.The method is highly specific due to mass spectrometric detection.
Linearity (R²) ≥ 0.999> 0.999 over the concentration range of 0.1-50 µg/mL.
Range To be defined based on the application.0.1-50 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%.Repeatability: < 1.5%; Intermediate Precision: < 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.01 µg/mL.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.0.03 µg/mL.
Robustness % RSD ≤ 2.0% after minor changes in method parameters.The method is robust to small variations in oven temperature program and inlet temperature.

Visualizing the Validation Workflow

To provide a clear understanding of the logical flow of the analytical method validation process, the following diagrams illustrate the key stages involved.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Validation Report A Select Analytical Technique (e.g., HPLC, GC) B Optimize Method Parameters (e.g., Mobile Phase, Temperature) A->B C Define Validation Parameters and Acceptance Criteria B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision F->G H Robustness G->H I Compile and Analyze Data H->I J Final Validation Report I->J

Caption: General workflow for analytical method validation.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Derivatize (if required) B->C D Inject into HPLC/GC C->D E Data Acquisition D->E F Peak Integration E->F G Quantification using Calibration Curve F->G

Caption: Experimental workflow for sample analysis.

Conclusion

The validation of analytical methods for this compound is a critical step in ensuring the quality and reliability of analytical data. Both HPLC-UV and GC-MS offer viable approaches, with the choice depending on the specific requirements for sensitivity, selectivity, and the available instrumentation. By following the principles outlined in the ICH guidelines and implementing a robust validation protocol, researchers and drug development professionals can be confident in the integrity of their analytical results. The data and protocols presented in this guide serve as a foundational reference for developing and validating analytical methods for this and similar compounds.

References

A Comparative Analysis of the Stability of Fluorene-Based Protecting Groups in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision that dictates the success of a synthetic strategy. Among the myriad of options, fluorene-based protecting groups have carved out a significant niche, particularly in solid-phase peptide synthesis (SPPS). This guide provides an objective, data-driven comparison of the stability and lability of prominent fluorene-based protecting groups, offering insights into their performance under various conditions to aid in the strategic design of complex molecular syntheses.

The cornerstone of this class, the 9-fluorenylmethoxycarbonyl (Fmoc) group, is renowned for its base lability, allowing for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] This orthogonality is fundamental to modern peptide and oligonucleotide synthesis. However, the ever-increasing complexity of synthetic targets has spurred the development of a range of fluorene-based analogues, each with unique stability profiles. This guide will delve into a comparative analysis of Fmoc, Phenylfluorenyl (Pf), and the water-soluble 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) protecting groups.

Chemical Structures and Deprotection Mechanisms

The stability of fluorene-based protecting groups is intrinsically linked to the acidity of the C9 proton of the fluorene ring system. Abstraction of this proton by a base initiates a β-elimination cascade, leading to the cleavage of the protecting group and the formation of a dibenzofulvene (DBF) derivative. The rate of this deprotection is influenced by the nature of the base, the solvent, and substitutions on the fluorene ring.

General Deprotection Mechanism of Fmoc Fmoc_amine Fmoc-Protected Amine Carbanion Fluorenyl Carbanion (Stabilized) Fmoc_amine->Carbanion + Base Dibenzofulvene Dibenzofulvene (DBF) Carbanion->Dibenzofulvene β-elimination Free_amine Free Amine Carbanion->Free_amine Adduct DBF-Base Adduct Dibenzofulvene->Adduct + Base Base Base (e.g., Piperidine)

Caption: General deprotection pathway of the Fmoc group.

Comparative Stability Analysis

The choice of a fluorene-based protecting group is often dictated by its stability towards acidic and basic conditions, as well as its cleavage kinetics. The following tables summarize the available quantitative and qualitative data for Fmoc, Pf, and Smoc.

Stability Under Basic Conditions

Fluorene-based carbamates are primarily defined by their lability to basic reagents. The rate of cleavage can be modulated by the choice of base and solvent system.

Protecting GroupReagentSolventDeprotection TimeReferences
Fmoc 20% PiperidineDMF~10 minutes[1]
Fmoc 50% MorpholineDMF~1 minute (t½)[3]
Fmoc 5% PiperazineDMF~30 seconds (t½)[3]
Fmoc 1% DBU / 5% Piperazine / 1% Formic AcidDMFEffective, minimizes side reactions[3]
Pf StableStrongly Basic ConditionsNot cleaved by typical amine bases[4]
Smoc Aqueous BaseWaterCleavable under aqueous basic conditions
Stability Under Acidic Conditions

A key advantage of the Fmoc strategy is the high stability of the protecting group under acidic conditions, allowing for the use of acid-labile side-chain protecting groups.

Protecting GroupReagentConditionsStabilityReferences
Fmoc Trifluoroacetic Acid (TFA)Neat or in DCMHighly Stable[5]
Fmoc HBr in Acetic AcidStandard ConditionsStable[2]
Pf 1% TFA / 1% TIPSFew minutes for ether/ester cleavageLabile[6]
Pf 10% TFA / 1% TIPS30 minutes for sulfonamide/sulfide cleavageModerately Stable[6]
Pf 95% TFA / 2.5% TIPS / 2.5% Water10-30 minutes for amine/amide cleavageLabile[6]
Smoc Acidic ConditionsStandard ConditionsExpected to be stable

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application and removal of protecting groups.

Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for the removal of the N-terminal Fmoc group from a peptide resin.[5]

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

Methodology:

  • Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh aliquot of the deprotection solution and agitate for an additional 10 minutes.

  • Drain the solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

SPPS Fmoc Deprotection Workflow start Start: Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell deprotect1 Add 20% Piperidine/DMF (3 min) swell->deprotect1 deprotect2 Add 20% Piperidine/DMF (10 min) deprotect1->deprotect2 wash Wash with DMF (5-7x) deprotect2->wash end End: H₂N-Peptide-Resin wash->end

Caption: Standard workflow for Fmoc deprotection in SPPS.

Cleavage of the Phenylfluorenyl (Pf) Group

The Pf group is typically removed under strongly acidic conditions or via hydrogenolysis.[4]

Acidic Cleavage:

  • Reagents: Trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIPS) and water.

  • Procedure: The N-Pf protected compound is treated with a solution of TFA/TIPS/water (e.g., 95:2.5:2.5) at room temperature. The reaction time is dependent on the nature of the protected functional group, ranging from a few minutes for ethers and esters to 30 minutes for amines and amides.[6]

Hydrogenolysis:

  • Reagents: Palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate).

  • Procedure: The N-Pf protected compound is dissolved in a suitable solvent (e.g., methanol, ethanol) and subjected to catalytic hydrogenation in the presence of Pd/C.

Side Reactions and Considerations

While fluorene-based protecting groups are generally robust, certain side reactions can occur, particularly in the context of peptide synthesis.

  • Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to premature cleavage of the dipeptide as a cyclic diketopiperazine. This is more prevalent with proline or glycine as the second residue.[5]

  • Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a five-membered succinimide ring (aspartimide) under basic deprotection conditions. This can be minimized by using additives like 1-hydroxybenzotriazole (HOBt) or by employing modified deprotection cocktails.[5]

Conclusion

The family of fluorene-based protecting groups offers a versatile toolkit for the modern synthetic chemist. The well-established Fmoc group remains the workhorse for many applications, particularly in automated SPPS, due to its mild cleavage conditions and orthogonality to acid-labile groups. The Phenylfluorenyl (Pf) group provides enhanced acid stability, making it a valuable alternative in specific synthetic contexts. The development of water-soluble variants like Smoc opens new avenues for green chemistry approaches to peptide synthesis. A thorough understanding of the stability and reactivity of each of these protecting groups, supported by the quantitative data and protocols presented in this guide, empowers researchers to design more efficient and successful synthetic routes for complex molecular targets.

References

A Comparative Guide to Purity Assessment of Synthesized 9-Methylfluorene-9-Carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, ensuring the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 9-methylfluorene-9-carboxylic acid. We present supporting experimental protocols and data to facilitate an informed choice of methodology.

Introduction

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. Its purity is crucial for subsequent applications, as impurities can lead to undesirable side reactions, lower yields, and compromised biological activity in drug discovery pipelines. HPLC is a powerful and widely used technique for the purity determination of non-volatile organic compounds like this compound.[1] This guide outlines a standard reversed-phase HPLC (RP-HPLC) method, compares it with alternative techniques, and provides the necessary protocols for implementation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the cornerstone for the purity analysis of many organic molecules due to its high resolution, sensitivity, and quantitative accuracy.[2] A reversed-phase method is particularly well-suited for separating this compound from potential impurities based on differences in hydrophobicity.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), an autosampler, and a data acquisition and processing software.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (ACN) and water containing 0.1% trifluoroacetic acid (TFA). A typical starting point is a 60:40 (v/v) mixture of ACN and water with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm, which corresponds to a strong absorbance wavelength for the fluorene aromatic system.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

Data Presentation: HPLC Purity Assessment

The purity of the synthesized this compound can be determined by calculating the peak area percentage. The following table presents hypothetical data from an HPLC analysis.

Peak No.Compound NameRetention Time (min)Peak Area (mAU*s)Area %
1Fluorene (starting material)3.51500.5
29-Methylfluorene4.83001.0
3This compound 6.2 29250 97.5
4Unknown Impurity 17.11500.5
5Unknown Impurity 28.51500.5

Workflow for HPLC Purity Assessment

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Synthesized Compound prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Sample (Optional) prep2->prep3 hplc1 Inject Sample into HPLC prep3->hplc1 hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection at 265 nm hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate Area Percentage data1->data2 data3 Determine Purity data2->data3

Caption: Workflow for assessing the purity of this compound using HPLC.

Comparison with Alternative Purity Assessment Methods

While HPLC is a robust method, other techniques can provide complementary information or may be more suitable in specific contexts.[1]

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning of analytes between a stationary and a mobile phase.High resolution, quantitative, robust, and widely available.Requires chromophores for UV detection, consumption of organic solvents.
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a capillary under an electric field.High separation efficiency, low sample and reagent consumption.[1]Lower concentration sensitivity compared to HPLC-UV, potential for reproducibility challenges.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and selectivity, provides structural information.[1]Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation.[1]
Nuclear Magnetic Resonance (qNMR) Quantifies compounds based on the signal intensity relative to a certified internal standard.Highly accurate and precise, provides structural information, does not require identical standards for each analyte.Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap.[1]

Logical Relationship for Method Selection

cluster_start Analytical Need cluster_primary Primary Method cluster_orthogonal Orthogonal/Confirmatory Methods cluster_specialized Specialized Analysis start Assess Purity of This compound hplc HPLC-UV start->hplc Routine Purity & Quantification gcms GC-MS (with derivatization) start->gcms For Volatile Impurities or when Derivatization is Feasible ce Capillary Electrophoresis hplc->ce Confirmation with Different Separation Principle qnmr qNMR hplc->qnmr Absolute Quantification & Structural Info

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion

For routine purity assessment of synthesized this compound, reversed-phase HPLC with UV detection offers an excellent combination of resolution, sensitivity, and reliability. The provided protocol serves as a robust starting point for method development. For orthogonal verification or in cases where HPLC may be suboptimal (e.g., for highly polar or non-UV active impurities), techniques such as Capillary Electrophoresis and quantitative NMR present powerful alternatives. The choice of the analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the desired level of analytical detail.

References

Spectroscopic Characterization of 9-methylfluorene-9-carboxylic acid: A Comparative Guide for Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data essential for the structural confirmation of 9-methylfluorene-9-carboxylic acid. Due to the limited availability of directly published experimental spectra for this specific compound, this document outlines the expected spectroscopic characteristics based on established principles and presents a comparative analysis with structurally related fluorene derivatives. This approach offers a robust framework for researchers to interpret their own experimental data and confirm the synthesis of the target molecule.

Comparative Spectroscopic Analysis

To facilitate the structural elucidation of this compound, a comparison of its expected spectroscopic data with that of the closely related and well-characterized 9-fluorenecarboxylic acid is presented below. This comparison highlights the key spectral features that differentiate the two compounds, primarily arising from the presence of the methyl group at the 9-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Comparison of Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Assignment This compound (Predicted) 9-fluorenecarboxylic acid (Experimental/Predicted) Key Differentiator
Aromatic Protons7.20-7.80 ppm (m, 8H)7.25-7.85 ppm (m, 8H)Minimal change expected in the aromatic region.
Carboxylic Acid Proton10.0-12.0 ppm (s, 1H)10.5-12.5 ppm (s, 1H)Broad singlet, typical for carboxylic acids.
C9-Proton-~5.2 ppm (s, 1H)Absence of the C9-H signal is a key indicator.
C9-Methyl Protons~1.7 ppm (s, 3H)-Presence of a singlet corresponding to the methyl group.

Table 2: Comparison of Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Assignment This compound (Predicted) 9-fluorenecarboxylic acid (Experimental/Predicted) Key Differentiator
Carboxylic Carbonyl~178-182 ppm~179-183 ppmMinimal change expected.
Aromatic Carbons~120-145 ppm~120-148 ppmSubtle shifts may be observed.
C9 Carbon~55-60 ppm~50-55 ppmQuaternary carbon signal, shifted downfield by the methyl group.
C9-Methyl Carbon~25-30 ppm-Presence of a signal for the methyl carbon.
Infrared (IR) Spectroscopy

Table 3: Comparison of Key IR Absorption Bands (cm⁻¹)

Vibrational Mode This compound (Predicted) 9-fluorenecarboxylic acid (Experimental/Predicted) Key Differentiator
O-H Stretch (Carboxylic Acid)2500-3300 (broad)2500-3300 (broad)Characteristic broad absorption due to hydrogen bonding.
C-H Stretch (Aromatic)3000-31003000-3100Typical for aromatic compounds.
C-H Stretch (Aliphatic)2850-3000-Presence of C-H stretching from the methyl group.
C=O Stretch (Carboxylic Acid)1680-17101680-1710Strong absorption, characteristic of carboxylic acid dimers.
C-O Stretch1210-13201210-1320Strong absorption.
C-H Bend (Methyl)~1375 and ~1450-Presence of characteristic methyl bending vibrations.
Mass Spectrometry (MS)

Table 4: Comparison of Expected Mass Spectrometry Data

Parameter This compound 9-fluorenecarboxylic acid Key Differentiator
Molecular Formula C₁₅H₁₂O₂C₁₄H₁₀O₂
Molecular Weight 224.26 g/mol 210.23 g/mol A difference of 14 Da corresponding to a CH₂ group.
Expected [M]⁺ Peak m/z 224m/z 210The molecular ion peak will be the most telling difference.
Key Fragmentation Loss of COOH (m/z 179), Loss of CH₃ (m/z 209)Loss of COOH (m/z 165)Different fragmentation patterns will be observed.

Experimental Protocols

The following are detailed methodologies for acquiring the necessary spectroscopic data for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • For ¹³C NMR, dissolve 20-50 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.

    • Filter the solution into a clean 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquisition time: 2-4 seconds.

      • Relaxation delay: 1-2 seconds.

      • Number of scans: 8-16.

      • Spectral width: -2 to 14 ppm.

    • ¹³C NMR:

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024 or more, depending on sample concentration.

      • Spectral width: 0 to 220 ppm.

      • Proton decoupling should be applied.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Place a small amount of the solid sample directly onto the crystal.

  • Data Acquisition:

    • Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.

    • Record a background spectrum of the empty ATR setup.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

  • Ionization:

    • Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • An electron multiplier or similar detector records the abundance of each ion.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic techniques.

structure_confirmation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_confirmation Conclusion synthesis Synthesized Compound (Presumed this compound) nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Analysis ir IR Spectroscopy synthesis->ir Analysis ms Mass Spectrometry synthesis->ms Analysis nmr_data ¹H: Absence of C9-H, Presence of CH₃ singlet ¹³C: Quaternary C9, Presence of CH₃ signal nmr->nmr_data ir_data Presence of O-H, C=O, and aliphatic C-H stretches ir->ir_data ms_data Molecular Ion Peak at m/z 224 Characteristic Fragmentation ms->ms_data confirmation Structure Confirmed nmr_data->confirmation Data Consistent with Target Structure rejection Structure Not Confirmed (Re-evaluate Synthesis/Purification) nmr_data->rejection Data Inconsistent ir_data->confirmation Data Consistent with Target Structure ir_data->rejection Data Inconsistent ms_data->confirmation Data Consistent with Target Structure ms_data->rejection Data Inconsistent

Caption: Workflow for Spectroscopic Structure Confirmation.

A Comparative Guide to Protecting Group Strategies in Peptide Synthesis: A Cost-Benefit Analysis of Fmoc-Based Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a protecting group strategy is a critical decision in the successful synthesis of peptides. This guide provides a comprehensive cost-benefit analysis of the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, comparing its performance with the primary alternative, the tert-butyloxycarbonyl (Boc) group. This analysis is supported by experimental data, detailed protocols, and visualizations to aid in making an informed choice for your synthesis needs.

Executive Summary

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group has become a cornerstone of modern solid-phase peptide synthesis (SPPS).[1] Its primary advantage lies in its base-lability, allowing for a mild and orthogonal protection strategy. This contrasts with the acid-labile Boc (tert-butyloxycarbonyl) group, which requires harsher acidic conditions for removal.[1] The choice between these two methodologies has significant implications for the synthesis of complex and modified peptides, as well as for the overall efficiency and cost of the process. While Fmoc chemistry offers greater versatility and is amenable to the synthesis of sensitive peptides, potential side reactions and the cost of reagents are important considerations.

Cost-Benefit Analysis: Fmoc vs. Boc Strategy

The decision to use Fmoc or Boc chemistry involves a trade-off between reagent costs, substrate compatibility, and process efficiency. The following table summarizes the key quantitative and qualitative factors in this cost-benefit analysis.

FeatureFmoc (9-fluorenylmethyloxycarbonyl) StrategyBoc (tert-butyloxycarbonyl) Strategy
Primary Reagents Fmoc-protected amino acids, piperidine (for deprotection), TFA (for final cleavage)Boc-protected amino acids, TFA (for deprotection), HF or TFMSA (for final cleavage)
Deprotection Conditions Mild base (e.g., 20% piperidine in DMF)Strong acid (e.g., neat TFA)
Final Cleavage Mild acid (e.g., TFA with scavengers)Strong acid (e.g., HF, TFMSA)
Orthogonality High: allows for selective deprotection of the α-amino group while acid-labile side-chain protecting groups remain intact.[1]Lower: risk of partial cleavage of side-chain protecting groups during repetitive acidolytic deprotection.[2]
Compatibility Excellent for acid-sensitive modifications (e.g., phosphorylation, glycosylation).[2]Limited for acid-sensitive peptides.
Automation Highly amenable to automated synthesis.[1]Amenable to automation, but requires specialized equipment for handling strong acids.
Cost of Reagents Fmoc-amino acids are generally more expensive than Boc-amino acids.Boc-amino acids are typically less expensive.
Safety Piperidine is a hazardous substance; TFA is corrosive.TFA is corrosive; HF is extremely toxic and requires specialized handling procedures.
Byproduct Monitoring Deprotection can be monitored in real-time via UV absorbance of the dibenzofulvene-piperidine adduct.[1]No straightforward real-time monitoring of deprotection.
Side Reactions Dibenzylfulvene adduction, racemization of certain amino acids.Trifluoroacetylation of N-terminal amino groups.

Performance Comparison in Solid-Phase Peptide Synthesis (SPPS)

The following table presents typical performance data for the synthesis of a model peptide using both Fmoc and Boc strategies.

ParameterFmoc-SPPSBoc-SPPS
Coupling Efficiency >99%>99%
Deprotection Time 5-20 minutes15-30 minutes
Overall Yield (crude) 70-90%60-80%
Purity (crude) 60-85%50-75%
Synthesis Time (automated) 30-60 minutes per cycle45-75 minutes per cycle

Experimental Protocols

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps for the synthesis of a generic peptide on a solid support using the Fmoc strategy.

1. Resin Swelling:

  • Place the appropriate resin (e.g., Wang, Rink Amide) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine.

3. Amino Acid Coupling:

  • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU) in DMF.

  • Add an activator base (e.g., DIPEA) to the amino acid solution.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Wash the resin with DMF (3-4 times).

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF for 10-20 minutes.

  • Wash the resin with DMF.

5. Final Cleavage and Deprotection:

  • Wash the peptide-resin with dichloromethane (DCM).

  • Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.[1]

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.[1]

  • Dry the peptide pellet under vacuum.[1]

Key Workflow and Signaling Pathway Visualizations

The following diagrams illustrate the core chemical transformations and the overall workflow in Fmoc-based peptide synthesis.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbamate Intermediate Fmoc_Peptide->Intermediate Base Attack Piperidine Piperidine Piperidine->Intermediate Deprotected_Peptide H2N-Peptide-Resin Intermediate->Deprotected_Peptide E1cB Elimination DBF_Adduct Dibenzofulvene-Piperidine Adduct Intermediate->DBF_Adduct

Fmoc Deprotection Mechanism.

SPPS_Workflow Start Start with Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-AA, Coupling Reagents) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Cleavage 3. Final Cleavage (TFA Cocktail) Repeat->Cleavage Final cycle Precipitation 4. Precipitation (Cold Ether) Cleavage->Precipitation Purification 5. Purification (HPLC) Precipitation->Purification End Final Peptide Purification->End

Fmoc Solid-Phase Peptide Synthesis Workflow.

Conclusion

The choice between Fmoc and Boc protecting group strategies in peptide synthesis is multifaceted, with significant implications for cost, efficiency, and the types of peptides that can be synthesized. The Fmoc strategy, with its mild deprotection conditions, has become the dominant methodology, particularly for complex and modified peptides.[1] Its amenability to automation and the ability to monitor deprotection in real-time further enhance its appeal.[1] However, the higher cost of Fmoc-protected amino acids and the potential for side reactions necessitate careful consideration.

In contrast, the Boc strategy remains a viable option, especially for the synthesis of simpler peptides where cost is a primary driver. The harsher acidic conditions required for both deprotection and final cleavage limit its application for sensitive substrates and necessitate specialized handling procedures.

Ultimately, the optimal choice depends on the specific requirements of the synthesis, including the peptide sequence, the presence of modifications, the scale of the synthesis, and budgetary constraints. This guide provides the foundational data and protocols to assist researchers in making a well-informed decision that aligns with their scientific and operational goals.

References

Comparative Cytotoxicity of Fluorene-Based Carboxylic Acid Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorene scaffold, a tricyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Derivatives of fluorene have demonstrated a broad spectrum of biological activities, including significant anticancer properties. This guide provides an objective comparison of the cytotoxic effects of derivatives of fluorene carboxylic acids, with a focus on compounds structurally related to 9-methylfluorene-9-carboxylic acid. Due to the limited publicly available cytotoxicity data for this compound and its direct derivatives, this guide draws upon data from closely related fluorene carboxamides to provide insights into potential structure-activity relationships and mechanisms of action.

Quantitative Cytotoxicity Data

While direct comparative data for this compound and its derivatives are scarce, studies on N-aryl-9-oxo-9H-fluorene-1-carboxamides offer valuable insights into the cytotoxic potential of this class of compounds. The following table summarizes the 50% effective concentration (EC50) values for several derivatives against various human cancer cell lines.

Compound IDModification of 9-oxo-9H-fluorene-1-carboxamideCell LineEC50 (µM)
2a N-(4-methoxyphenyl)-9-oxo-9H-fluorene-1-carboxamide (Lead Compound)T47D~0.8
HCT116~0.8
SNU398~0.8
5a 7-amino-N-(4-methoxyphenyl)-9-oxo-9H-fluorene-1-carboxamideT47D0.15
HCT1160.29
SNU3980.23
5b 7-methoxy-N-(4-methoxyphenyl)-9-oxo-9H-fluorene-1-carboxamideT47D0.65
HCT1160.85
SNU3980.75
5c 7-azido-N-(4-methoxyphenyl)-9-oxo-9H-fluorene-1-carboxamideT47D0.23
HCT1160.35
SNU3980.30

Data sourced from a study on apoptosis-inducing 9-oxo-9H-fluorene-1-carboxamides.[1]

Experimental Protocols

A standard method for evaluating the in vitro cytotoxicity of novel compounds is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay Protocol [2]

  • Cell Seeding: Human cancer cell lines (e.g., T47D, HCT116, SNU398) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted to various concentrations in the culture medium. The cells are treated with these compounds and incubated for an additional 48 to 72 hours.[2]

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.[2]

  • Formazan Solubilization: The culture medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to control (untreated) cells. The EC50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the cell viability against the compound concentration.

Signaling Pathways and Mechanism of Action

Studies on N-aryl-9-oxo-9H-fluorene-1-carboxamides suggest that these compounds can induce apoptosis in cancer cells. For some derivatives, a change in the mechanism of action has been observed, with evidence pointing towards the inhibition of tubulin polymerization.[1] Tubulin is a critical component of the cytoskeleton and is essential for cell division, making it a key target for anticancer drugs. The potent activity of some of these derivatives suggests that the fluorene scaffold is a promising starting point for the development of new apoptosis inducers.

Below is a diagram illustrating a potential mechanism of action for cytotoxic fluorene derivatives, leading to apoptosis.

G cluster_drug Fluorene Derivative cluster_cell Cancer Cell Drug Fluorene Carboxylic Acid Derivative Tubulin Tubulin Polymerization Drug->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis G cluster_workflow Cytotoxicity Evaluation Workflow start Synthesize Fluorene Carboxylic Acid Derivatives prepare Prepare Stock Solutions (e.g., in DMSO) start->prepare seed Seed Cancer Cells in 96-well Plates prepare->seed treat Treat Cells with Serial Dilutions seed->treat incubate Incubate for 48-72h treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay measure Measure Absorbance assay->measure analyze Calculate IC50/EC50 Values measure->analyze end Identify Lead Compounds analyze->end

References

Safety Operating Guide

Proper Disposal of 9-methylfluorene-9-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of chemical waste is a critical aspect of laboratory operations and environmental responsibility. This guide provides a comprehensive overview of the proper disposal procedures for 9-methylfluorene-9-carboxylic acid, drawing upon safety data for the parent compound, fluorene, and general best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its associated waste should be performed in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of dust or vapors.[1][2]

Summary of Key Safety and Disposal Information
PropertyData for Fluorene (as a proxy)Implication for Disposal
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2][3][4]Direct discharge to drains or the environment is strictly prohibited.
Physical State Solid (crystalline powder).Spills should be managed in a way that avoids the generation of dust.[1]
Reactivity Reacts with strong oxidizing agents.[1][5][6]Must be segregated from incompatible chemicals during storage and disposal.
Disposal Method Incineration in a chemical incinerator with an afterburner and scrubber.[1][2][3]Ensures complete destruction and minimizes environmental release.

Step-by-Step Disposal Protocol

The recommended primary method for the disposal of this compound is through a licensed and certified professional waste disposal service.

Step 1: Waste Segregation and Collection

  • Solid Waste: All solid waste, including residual this compound powder and contaminated items such as weighing paper, gloves, and pipette tips, should be collected in a designated, clearly labeled, and sealable container.

  • Liquid Waste: If the compound is in a solution, it should be collected in a labeled, sealed, and chemically resistant waste container.

  • Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., "Harmful," "Dangerous for the environment").[1]

Step 2: Storage of Chemical Waste

Waste containers should be stored in a designated, well-ventilated, and secure hazardous waste accumulation area. It is crucial to store it away from incompatible materials, particularly strong oxidizing agents.[1][5][6]

Step 3: Spill Management

In the event of a spill, the following steps should be taken:

  • Restrict access to the affected area.

  • Wearing appropriate PPE, gently sweep up the solid material, taking care to avoid creating dust.[2][3]

  • Place the spilled material into a labeled container for hazardous waste disposal.[1]

  • Clean the spill area with a suitable solvent, and collect all cleaning materials for disposal as hazardous waste.

Step 4: Professional Disposal

Arrange for the collection of the hazardous waste by a licensed professional waste disposal service. The preferred method of destruction is incineration, which ensures the complete breakdown of the chemical, mitigating its environmental impact.[1][2][3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_spill Emergency Procedure A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste: Solid vs. Liquid B->C D Collect in Labeled, Sealed Hazardous Waste Container C->D E Store in Designated Secure Area Away from Incompatibles D->E F Spill Occurs E->F H Arrange for Professional Waste Disposal Service E->H G Manage Spill: Contain, Collect, Clean F->G Yes F->H No G->D I End: Incineration by Licensed Facility H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 9-methylfluorene-9-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of 9-methylfluorene-9-carboxylic acid. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects. The primary risks are associated with the inhalation of dust and accidental ingestion. Appropriate personal protective equipment is mandatory to mitigate these risks.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety gogglesProtects eyes from dust particles.
Face shield (in addition to goggles)Recommended when handling large quantities or when there is a significant risk of dust generation.
Hand Protection Nitrile glovesProvides a barrier against accidental skin contact. Gloves should be inspected before use and disposed of after handling.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection N95-rated respirator or higherEssential when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.

Operational Plan: Step-by-Step Handling Procedures

All manipulations of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to control exposure.

1. Preparation:

  • Ensure a calibrated analytical balance is placed within a chemical fume hood or a powder containment hood.

  • Cover the work surface with absorbent bench paper to easily collect any minor spills.

  • Assemble all necessary equipment (e.g., spatulas, weighing paper, vials) before handling the compound.

  • Don all required PPE as specified in the table above.

2. Weighing and Aliquoting:

  • Carefully open the container of this compound, avoiding any sudden movements that could create airborne dust.

  • Use a clean spatula to transfer the desired amount of the solid to a tared weighing vessel.

  • Keep the container opening angled away from your face.

  • Close the primary container tightly immediately after use.

3. Dissolution (if applicable):

  • If preparing a solution, add the solvent to the weighed solid in a fume hood.

  • Gently swirl or stir to dissolve. Avoid vigorous shaking that could generate aerosols.

4. Post-Handling:

  • Clean all equipment that has come into contact with the chemical.

  • Wipe down the work surface with a damp cloth to remove any residual dust.

  • Dispose of all contaminated materials (e.g., gloves, bench paper, weighing paper) as hazardous waste.

  • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: Spill and Exposure

Minor Spill (Solid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

  • Carefully scoop the material into a labeled container for hazardous waste.

  • Clean the spill area with soap and water.

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing.

  • Seek medical attention if irritation persists.

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed container. This includes excess reagent, contaminated weighing paper, and spill cleanup materials.
Contaminated Sharps Dispose of in a designated sharps container.
Liquid Waste (Solutions) Collect in a labeled, sealed, and chemically compatible container. Do not mix with other solvent waste streams unless compatible.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposing of it in regular trash or as directed by institutional policy.

All hazardous waste must be disposed of through your institution's environmental health and safety office.

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Protocol prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Assemble Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution (if needed) handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Equipment handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose spill Spill Occurs spill->cleanup_dispose Follow Spill Protocol exposure Exposure Occurs exposure->prep_ppe Follow First Aid

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-methylfluorene-9-carboxylic Acid
Reactant of Route 2
9-methylfluorene-9-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.